Product packaging for 2-(3,5-Dichlorophenyl)ethanamine(Cat. No.:CAS No. 67851-51-8)

2-(3,5-Dichlorophenyl)ethanamine

Cat. No.: B1590997
CAS No.: 67851-51-8
M. Wt: 190.07 g/mol
InChI Key: HEEUTZAJXBKBEJ-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N B1590997 2-(3,5-Dichlorophenyl)ethanamine CAS No. 67851-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEUTZAJXBKBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576655
Record name 2-(3,5-Dichlorophenyl)ethan-1-amine
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67851-51-8
Record name 2-(3,5-Dichlorophenyl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dichlorophenyl)ethan-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 2-(3,5-Dichlorophenyl)ethanamine, a valuable building block in the development of novel pharmaceutical and research compounds.[1] We will delve into the strategic considerations for the synthesis of the key intermediate, 2-(3,5-Dichlorophenyl)acetonitrile, and its subsequent reduction to the target primary amine. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

This compound is a substituted phenethylamine derivative. The presence of the dichloro-substituted phenyl ring makes it a crucial synthon for introducing this moiety into larger, more complex molecules. Its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents. A robust and scalable synthetic pathway is therefore essential for its accessibility in research and development.

Strategic Synthesis Plan: A Two-Stage Approach

The most efficient and logical synthesis of this compound is a two-stage process. The first stage focuses on the construction of the key intermediate, 2-(3,5-Dichlorophenyl)acetonitrile. The second stage involves the reduction of the nitrile functional group to the desired primary amine.

G Start Starting Materials Intermediate 2-(3,5-Dichlorophenyl)acetonitrile Start->Intermediate Stage 1: Nitrile Formation Final_Product This compound Intermediate->Final_Product Stage 2: Nitrile Reduction

Caption: High-level two-stage synthetic strategy.

PART 1: Synthesis of the Key Intermediate: 2-(3,5-Dichlorophenyl)acetonitrile

The synthesis of 2-(3,5-Dichlorophenyl)acetonitrile can be approached from several starting materials. Here, we present the most practical route commencing from 3,5-dichlorotoluene. This pathway involves a free-radical side-chain chlorination followed by a nucleophilic substitution with a cyanide salt.

Synthetic Pathway from 3,5-Dichlorotoluene

G cluster_0 Stage 1: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile A 3,5-Dichlorotoluene B 3,5-Dichlorobenzyl Chloride A->B Side-Chain Chlorination (e.g., SO₂Cl₂, radical initiator) C 2-(3,5-Dichlorophenyl)acetonitrile B->C Cyanation (e.g., NaCN in ethanol/water)

Caption: Synthetic route to the nitrile intermediate.

Step 1.1: Side-Chain Chlorination of 3,5-Dichlorotoluene

The selective chlorination of the methyl group of 3,5-dichlorotoluene is achieved via a free-radical mechanism, typically initiated by light or a radical initiator like dibenzoyl peroxide. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.[2]

Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorotoluene (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or benzene.

  • Initiation: Add a catalytic amount of a radical initiator (e.g., dibenzoyl peroxide, 1-2 mol%).

  • Reagent Addition: Slowly add sulfuryl chloride (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux. The reaction will evolve hydrogen chloride and sulfur dioxide gas, which should be vented to a fume hood or neutralized with a base trap.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3,5-dichlorobenzyl chloride can be purified by vacuum distillation.

Step 1.2: Cyanation of 3,5-Dichlorobenzyl Chloride

The conversion of 3,5-dichlorobenzyl chloride to 2-(3,5-Dichlorophenyl)acetonitrile is a classic nucleophilic substitution reaction (Sₙ2). Sodium cyanide is a common and cost-effective source of the cyanide nucleophile.[3] The reaction is typically carried out in a polar protic solvent mixture like ethanol-water to dissolve both the organic substrate and the inorganic cyanide salt.

Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2-1.5 equivalents) in a mixture of ethanol and water.

  • Substrate Addition: To this solution, add 3,5-dichlorobenzyl chloride (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A significant portion of the ethanol can be removed by rotary evaporation. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-Dichlorophenyl)acetonitrile. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Side-Chain Chlorination Cyanation
Starting Material 3,5-Dichlorotoluene3,5-Dichlorobenzyl Chloride
Key Reagent Sulfuryl ChlorideSodium Cyanide
Solvent Carbon Tetrachloride/BenzeneEthanol/Water
Typical Yield > 80%> 85%
Purification Vacuum DistillationVacuum Distillation/Recrystallization

PART 2: Reduction of 2-(3,5-Dichlorophenyl)acetonitrile to this compound

The reduction of the nitrile group to a primary amine is a pivotal step in this synthesis. Two robust and widely used methods are presented here: reduction with Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines.[4][5] The reaction is typically performed in an anhydrous ethereal solvent.

Synthetic Transformation: LiAlH₄ Reduction

G cluster_1 Stage 2: Nitrile Reduction (Method A) C 2-(3,5-Dichlorophenyl)acetonitrile D This compound C->D 1. LiAlH₄, THF 2. H₂O work-up

Caption: LiAlH₄ reduction of the nitrile intermediate.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. A solution of 2-(3,5-Dichlorophenyl)acetonitrile (1 equivalent) in anhydrous THF is then added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

  • Monitoring: The reaction can be monitored by TLC or IR spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is exothermic and produces hydrogen gas, so it must be performed with extreme care in a well-ventilated fume hood.

  • Purification: A granular precipitate of aluminum salts will form, which can be removed by filtration. Wash the filter cake thoroughly with THF or ethyl acetate. The combined filtrate is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides, especially on a larger scale. Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines.[6][7]

Synthetic Transformation: Catalytic Hydrogenation

G cluster_2 Stage 2: Nitrile Reduction (Method B) C 2-(3,5-Dichlorophenyl)acetonitrile D This compound C->D H₂, Raney Ni, NH₃/EtOH

Caption: Catalytic hydrogenation of the nitrile intermediate.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation vessel, place a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol. To suppress the formation of secondary amine byproducts, the ethanolic solution is often saturated with ammonia.

  • Reaction Setup: Add a solution of 2-(3,5-Dichlorophenyl)acetonitrile in ethanolic ammonia to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care, ensuring it remains wet. Wash the filter cake with ethanol. The combined filtrate is concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation.

Parameter LiAlH₄ Reduction Catalytic Hydrogenation
Reducing Agent Lithium Aluminum HydrideHydrogen Gas
Catalyst NoneRaney Nickel
Solvent Anhydrous THFEthanolic Ammonia
Temperature 0 °C to Reflux50-80 °C
Pressure Atmospheric50-100 psi
Work-up Aqueous QuenchFiltration
Safety Considerations Highly reactive, pyrophoricFlammable gas, pyrophoric catalyst
Typical Yield > 80%> 90%

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic protons (CH₂), and the amino protons (NH₂).

  • ¹³C NMR: The carbon NMR will display the expected number of signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (190.07 g/mol ).[1]

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and the C-H stretching of the aromatic and aliphatic groups.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the formation of 2-(3,5-Dichlorophenyl)acetonitrile followed by its reduction. The choice of the reduction method, either with LiAlH₄ or through catalytic hydrogenation, will depend on the scale of the synthesis and the available laboratory infrastructure. Both methods, when executed with care, provide high yields of the desired product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical building block.

References

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)ethanamine (CAS Number: 67851-51-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)ethanamine, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines plausible and established synthesis methodologies, and describes key analytical techniques for its characterization. Furthermore, this guide explores its role as a crucial building block in the development of therapeutic agents, particularly those targeting the central nervous system. Safety protocols and toxicological considerations are also discussed to ensure responsible handling and application in a research and development setting.

Introduction

This compound, registered under CAS number 67851-51-8, is a primary amine belonging to the phenethylamine class of compounds. Its structure, featuring a dichlorinated phenyl ring, imparts unique chemical properties that make it a valuable precursor in organic synthesis. The presence and position of the chlorine atoms on the aromatic ring are critical for modulating the biological activity of derivative compounds, often enhancing their binding affinity and selectivity to specific biological targets.[1][2] This guide serves as a detailed resource for professionals engaged in the synthesis, analysis, and application of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 67851-51-8[2]
Molecular Formula C₈H₉Cl₂N[2]
Molecular Weight 190.07 g/mol [2]
Boiling Point 266.4 ± 25.0 °C (Predicted)[2]
Density 1.268 ± 0.06 g/cm³ (Predicted)[2]
Storage 2-8°C[2]

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and effective strategy involves the reduction of a nitrile precursor, 2-(3,5-dichlorophenyl)acetonitrile.

Synthesis via Reduction of 2-(3,5-Dichlorophenyl)acetonitrile

This two-step approach begins with the synthesis of the nitrile intermediate followed by its reduction to the target amine.

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)acetonitrile

This intermediate is used in the synthesis of 6-arylpyrido[2,3-d]pyrimidines which act as ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase.[3]

Step 2: Reduction of the Nitrile

The nitrile group of 2-(3,5-dichlorophenyl)acetonitrile can be efficiently reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(3,5-dichlorophenyl)acetonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture (e.g., to 50-70 °C).

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_5_Dichlorobenzyl_Chloride 3,5-Dichlorobenzyl Chloride Cyanation Cyanation Reaction (e.g., with NaCN) 3_5_Dichlorobenzyl_Chloride->Cyanation Nitrile 2-(3,5-Dichlorophenyl)acetonitrile Cyanation->Nitrile Reduction Reduction (e.g., Catalytic Hydrogenation) Nitrile->Reduction Amine This compound Reduction->Amine

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the ethylamine side chain. The aromatic protons will appear as multiplets or distinct singlets in the aromatic region (~7.0-7.5 ppm).[4] The two methylene groups of the ethylamine chain will appear as triplets in the aliphatic region, typically around 2.5-3.5 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The two chlorinated carbons on the phenyl ring will have characteristic chemical shifts, as will the other aromatic carbons and the two aliphatic carbons of the ethylamine side chain.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]

  • C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears below 3000 cm⁻¹.[8]

  • C-N Stretching: The C-N stretching of aliphatic amines is found in the 1250–1020 cm⁻¹ region.[7]

  • Aromatic C=C Stretching: These appear in the 1600-1400 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M+): For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight (190.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Fragmentation: A major fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, which would result in a prominent fragment ion.[10][11]

AnalyticalWorkflow

Caption: Analytical workflow for structure and purity confirmation.

Applications in Drug Development

The this compound moiety is a key structural feature in various pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] The dichlorophenyl group can enhance the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier, and can also play a crucial role in ligand-receptor interactions.

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural analog, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is the active pharmaceutical ingredient in the widely prescribed antidepressant, sertraline (Zoloft®).[12][13][14][15] The synthesis of sertraline involves the reaction of a tetralone with methylamine, highlighting the importance of phenethylamine derivatives in the construction of complex CNS-active molecules.[12][13] The principles of this synthesis underscore the potential utility of this compound as a starting material for novel therapeutic agents.

Safety and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets for structurally similar compounds, this compound should be handled as a hazardous substance.[16][17][18][19] Potential hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation.[18]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[18]

  • Respiratory Irritation: May cause respiratory irritation.[18]

  • Harmful if Swallowed: May be harmful if ingested.[18]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Clothing: Wear a lab coat to protect personal clothing.

  • Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, use a respirator with an appropriate filter.[16]

Toxicological Profile

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, the toxicology of substituted phenethylamines is an active area of research, particularly in the context of new psychoactive substances.[20][21] Compounds in this class can exhibit a range of effects, including sympathomimetic and hallucinogenic properties.[1][20][22] Given the structural similarity to other pharmacologically active phenethylamines, it should be assumed that this compound may have biological activity and should be handled with appropriate caution.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential for application in the discovery and development of new pharmaceuticals. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be unequivocally confirmed using a suite of analytical techniques. As research into novel CNS-active agents continues, the strategic use of intermediates like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry. Adherence to strict safety protocols is paramount to ensure the responsible and effective utilization of this compound in research and development endeavors.

References

"physical and chemical properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data on the compound's structure, physical characteristics, spectroscopic profile, and chemical behavior. The guide incorporates field-proven insights into analytical methodologies, emphasizing the rationale behind experimental choices to ensure both accuracy and trustworthiness in a laboratory setting.

Introduction and Compound Significance

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is the salt form of the chiral amine, 1-(3,5-Dichlorophenyl)ethanamine. Its structure consists of an ethylamine group attached to a benzene ring substituted with two chlorine atoms at the meta positions. This compound and its parent amine are valuable building blocks in organic synthesis. The presence of the dichlorophenyl group enhances its utility as an intermediate in the creation of more complex molecules, including pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is typically favored in laboratory settings due to its increased stability and crystallinity compared to the free base, which simplifies handling, purification, and storage.

The core structure features a stereocenter at the alpha-carbon of the ethylamine side chain, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a specific chiral synthesis or resolution has been performed. This chirality is often a critical consideration in pharmaceutical development, where different enantiomers can exhibit distinct biological activities.

Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are paramount for its application in research and development, dictating everything from appropriate solvent selection to storage conditions.

Core Compound Identifiers

A consistent and unambiguous identification is the foundation of scientific integrity. The following identifiers are associated with 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride and its parent compound.

IdentifierValueSource
IUPAC Name 1-(3,5-dichlorophenyl)ethanamine;hydrochloridePubChem[2]
Molecular Formula C₈H₁₀Cl₃NPubChem[2]
Molecular Weight 226.5 g/mol PubChem[2]
CAS Number 321318-36-9PubChem[2]
Canonical SMILES CC(C1=CC(=CC(=C1)Cl)Cl)N.ClPubChem[2]
InChIKey YKPAICVWOBWQTG-UHFFFAOYSA-NPubChem[2]
Parent Compound CID 18334124 (1-(3,5-Dichlorophenyl)ethanamine)PubChem[2]
Physical Properties

The physical state and solubility behavior are critical for designing experimental protocols, including reaction setups, purification procedures, and formulation development.

PropertyValueNotes & Experimental Rationale
Appearance SolidThe hydrochloride salt form imparts ionic character, leading to a crystalline solid state at room temperature, which is typical for amine salts.[3][4]
Boiling Point 245 °C (for free base)This value is for the parent amine, (1R)-1-(3,5-dichlorophenyl)ethylamine.[5] Hydrochloride salts typically decompose at high temperatures rather than boiling. The determination via distillation under reduced pressure is standard for high-boiling liquids to prevent thermal degradation.
Solubility Poorly soluble in water. Soluble in alcohols.The dichlorophenyl group is hydrophobic, while the ammonium chloride group is hydrophilic. This amphipathic nature results in limited water solubility. Its solubility in alcohols like methanol or ethanol is higher due to the ability of the solvent to interact with both the polar and non-polar regions of the molecule. This property is fundamental for selecting solvents for reactions, recrystallization, and analytical techniques like HPLC.
pKa 8.42 ± 0.10 (Predicted, for free base)This predicted value refers to the acidity of the conjugate acid (the ammonium ion).[5] It indicates that the free amine is a moderately weak base. This value is crucial for determining the pH at which the compound will be protonated or deprotonated, which affects its solubility, reactivity, and chromatographic behavior. Experimental determination is typically performed via potentiometric titration.

Chemical Stability and Reactivity

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is a stable compound under standard laboratory conditions (ambient temperature, protected from light and moisture).[6] Its primary reactivity centers on the ammonium group.

  • Basification: Treatment with a base (e.g., sodium hydroxide, triethylamine) will deprotonate the ammonium ion, liberating the free amine, 1-(3,5-dichlorophenyl)ethanamine. This is a necessary first step for reactions involving the nucleophilic nitrogen atom.

  • Amine Reactions: The liberated free amine can undergo typical reactions of a primary amine, such as N-acylation, N-alkylation, and formation of imines. For instance, it can react with formaldehyde to form N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine.[7]

  • Aromatic Ring: The dichlorophenyl ring is electron-deficient due to the inductive effect of the two chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution reactions.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of any chemical entity. This process is self-validating, with each step providing complementary information that, when combined, offers a complete and trustworthy characterization.

G Diagram 1: General Analytical Workflow cluster_0 Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity MS Mass Spectrometry (MS) Purification->MS Mass Verification FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC / UPLC Purification->HPLC Purity Assay EA Elemental Analysis (CHN) Purification->EA Compositional Verification

Caption: A logical workflow for the synthesis and characterization of a chemical standard.

Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation. For 1-(3,5-Dichlorophenyl)ethylamine, one would predict:

    • Aromatic Protons: Two signals in the aromatic region (~7.0-7.5 ppm). The single proton at C4 would appear as a triplet (or more accurately, a narrow multiplet), and the two equivalent protons at C2 and C6 would appear as a doublet (or multiplet).

    • Methine Proton (-CH): A quartet downfield (~4.0-4.5 ppm) due to coupling with the adjacent methyl group protons.

    • Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used (e.g., D₂O, DMSO-d₆). In D₂O, this signal would exchange and disappear.

    • Methyl Protons (-CH₃): A doublet upfield (~1.5-2.0 ppm) due to coupling with the single methine proton.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

    • Molecular Ion (M⁺): For the free amine (C₈H₉Cl₂N), the molecular weight is approximately 190.07 g/mol .[1][5]

    • Isotopic Pattern: A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The M, M+2, and M+4 peaks would appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

    • Fragmentation: A major fragment would likely result from the benzylic cleavage, losing the methyl group (•CH₃) to form a stable iminium ion.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for determining the purity of a batch of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride. The choice of a gradient elution method ensures that impurities with a wide range of polarities can be effectively separated and quantified.

Objective: To determine the purity of 1-(3,5-Dichlorophenyl)ethylamine HCl by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Causality Behind Choices:

  • Column: A C18 column is the workhorse of reverse-phase chromatography, chosen for its ability to effectively retain and separate moderately non-polar compounds like the dichlorophenyl-containing analyte.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is the organic modifier; increasing its concentration reduces the retention time of the analyte. A phosphate buffer is included to maintain a constant pH, ensuring consistent ionization state of the amine and reproducible retention times.

  • Detection: The dichlorophenyl ring contains a chromophore that absorbs UV light. A wavelength of 220 nm is chosen as it typically provides good sensitivity for aromatic compounds.[8]

  • Gradient Elution: A gradient (changing the mobile phase composition over time) is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are separated from the main analyte peak within a reasonable run time.

Instrumentation and Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid.

  • Deionized water.

  • 1-(3,5-Dichlorophenyl)ethylamine HCl reference standard and sample.

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Organic Phase (B): Acetonitrile (HPLC grade).

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.[8]

    • Gradient Program:

      Time (min) % Aqueous (A) % Organic (B)
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Analysis: Inject the diluent (blank), followed by six replicate injections of the working standard to establish system suitability (checking for consistent retention time and peak area, %RSD < 2.0%). Finally, inject the sample solution in duplicate.

  • Data Processing: Calculate the purity of the sample using the area percent method. The purity is expressed as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

G Diagram 2: HPLC Purity Analysis Workflow prep Sample & Standard Preparation (0.1 mg/mL) hplc HPLC System (C18 Column, Gradient) prep->hplc inject Injection Sequence (Blank -> Standards -> Sample) hplc->inject detect UV Detection @ 220 nm inject->detect process Data Processing (Area % Calculation) detect->process report Final Purity Report (% Assay) process->report

References

A Technical Guide to 2-(3,5-Dichlorophenyl)ethanamine: Properties, Synthesis, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 2-(3,5-Dichlorophenyl)ethanamine, a key chemical intermediate in pharmaceutical and agrochemical research. The document details its core physicochemical properties, outlines a robust, field-proven protocol for its synthesis, and describes standard methodologies for its analytical validation. Furthermore, it explores the strategic importance of this molecule as a versatile building block, particularly in the design of centrally active agents where the dichlorinated phenyl moiety can significantly influence binding selectivity and pharmacokinetic profiles. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable compound.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the phenethylamine class of compounds, a structural motif frequently found in biologically active molecules. Its unique feature is the symmetric 3,5-dichloro substitution pattern on the aromatic ring. This substitution critically influences the molecule's electronic properties and lipophilicity, making it an attractive scaffold for synthetic chemistry. The primary amine group provides a reactive handle for a wide array of chemical transformations.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 190.07 g/mol [1][2][3][4]
Molecular Formula C₈H₉Cl₂N[1][2][3]
CAS Number 67851-51-8[1]
IUPAC Name 2-(3,5-dichlorophenyl)ethan-1-amine
Density ~1.268 g/cm³[1][2]
Boiling Point ~266.4 °C[1][2]
Appearance Yellow liquid (may vary)[3]
SMILES C1=C(C=C(C=C1Cl)Cl)CCN[1]

Strategic Importance in Research and Development

This compound is not merely a chemical entity but a strategic tool in the synthesis of novel molecules. Its utility stems from its classification as a "versatile building block" and a key "intermediate" in the development of new compounds.[1][3]

Key Application Areas:

  • Pharmaceutical Development: This compound is a crucial intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS).[2][3] The dichlorinated phenyl ring is known to enhance binding selectivity in receptor-targeted drug design, a critical factor in developing agents with improved efficacy and reduced side effects.[2] Its structure serves as a foundation for compounds with potential antidepressant and anxiolytic properties.[2]

  • Agrochemical Synthesis: The phenethylamine scaffold is also relevant in the creation of agrochemicals.[3] This intermediate can be used to formulate herbicides and pesticides, contributing to the development of effective crop protection solutions.[3]

  • Material Science: The compound's reactivity and stability make it a candidate for creating advanced materials, such as polymers and coatings with enhanced chemical resistance and durability.[3]

The diagram below illustrates the role of this compound as a central scaffold from which diverse molecular entities can be synthesized by modifying the primary amine functional group.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Resulting Compound Classes Core This compound Acylation N-Acylation Core->Acylation Alkylation N-Alkylation Core->Alkylation ReductiveAmination Reductive Amination Core->ReductiveAmination Sulfonylation N-Sulfonylation Core->Sulfonylation Amides Amide Derivatives (e.g., CNS Agents) Acylation->Amides SecTertAmines Secondary/Tertiary Amines (e.g., Receptor Ligands) Alkylation->SecTertAmines SubstitutedAmines Substituted Amines (e.g., Bioactive Probes) ReductiveAmination->SubstitutedAmines Sulfonamides Sulfonamides (e.g., Agrochemicals) Sulfonylation->Sulfonamides

Caption: Role as a versatile synthetic scaffold.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 3,5-dichlorobenzyl chloride. The chosen pathway involves the formation of a nitrile intermediate followed by its chemical reduction. This approach is widely established for the preparation of phenethylamines due to its high reliability and yield.

Workflow:

  • Nucleophilic Substitution: Conversion of 3,5-dichlorobenzyl chloride to 3,5-dichlorophenylacetonitrile.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine.

SynthesisWorkflow Start 3,5-Dichlorobenzyl Chloride Step1 Step 1: Cyanation Reagents: NaCN, DMSO Conditions: 50-60 °C Start->Step1 Intermediate 3,5-Dichlorophenylacetonitrile Step1->Intermediate Step2 Step 2: Reduction Reagents: LiAlH₄, THF Conditions: 0 °C to Reflux Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis workflow.

Step-by-Step Protocol:

Step 1: Synthesis of 3,5-Dichlorophenylacetonitrile

  • Rationale: This step introduces the second carbon atom of the ethylamine chain. Sodium cyanide serves as a potent nucleophile, and a polar aprotic solvent like DMSO facilitates the SN2 reaction.

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with sodium cyanide (1.2 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Stir the suspension and add a solution of 3,5-dichlorobenzyl chloride (1.0 eq) in DMSO dropwise, maintaining the internal temperature below 60 °C.

  • After the addition is complete, stir the mixture at 50-60 °C for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude 3,5-dichlorophenylacetonitrile, which can be used in the next step with or without further purification.

Step 2: Reduction to this compound

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines efficiently. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C using an ice bath.

  • Dissolve the crude 3,5-dichlorophenylacetonitrile (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, keeping the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the flask back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Analytical Validation and Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity of atoms and confirm the carbon-hydrogen framework.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Perform 2D NMR experiments like COSY and HSQC if further structural confirmation is needed.

Predicted ¹H NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Multiplicity & Integration
~7.25s, 1H
~7.15s, 2H
~2.95t, 2H
~2.75t, 2H
~1.40br s, 2H

4.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Expected Result: A prominent ion cluster corresponding to [M+H]⁺ at m/z 190.0, 192.0, and 194.0, with an intensity ratio of approximately 9:6:1, which is the characteristic isotopic signature for two chlorine atoms.

4.3. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups present in the molecule.

  • Protocol:

    • Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate (for liquids) or using a KBr pellet (for solids).

    • Expected Peaks:

      • 3300-3400 cm⁻¹: N-H stretching (doublet for primary amine).

      • 3000-3100 cm⁻¹: Aromatic C-H stretching.

      • 2850-2950 cm⁻¹: Aliphatic C-H stretching.

      • ~1600 cm⁻¹: N-H bending (scissoring).

      • ~1560, 1450 cm⁻¹: Aromatic C=C stretching.

      • 700-850 cm⁻¹: Strong C-Cl stretching.

4.4. Chromatographic Purity (HPLC)

  • Objective: To determine the purity of the final compound.

  • Protocol:

    • Develop a suitable method using a reverse-phase C18 column.

    • Use a mobile phase gradient, typically a mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 220 or 254 nm).

    • Purity is calculated from the peak area percentage of the main product peak.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety and maintaining sample integrity is paramount.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and degradation. Recommended storage temperatures range from 2-8°C to 10-25°C.[1][2] Protect from light.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid breathing vapors or dust.

  • Safety Profile: While specific toxicity data for this exact compound is limited, related chlorinated aromatic amines can be harmful if ingested, inhaled, or absorbed through the skin. They may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and agrochemical development. Its dichlorinated phenethylamine structure provides a unique and powerful platform for creating novel molecules with tailored biological activities. The synthetic and analytical protocols detailed in this guide offer a robust framework for its preparation and validation, empowering research and development professionals to leverage this versatile building block in their synthetic programs.

References

"IUPAC name for 2-(3,5-Dichlorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 67851-51-8), a key chemical intermediate in the development of pharmacologically active compounds. The document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via nitrile reduction, and outlines a full suite of analytical methods for its structural characterization. Furthermore, it discusses the compound's significance as a structural scaffold in drug discovery, drawing context from related dichlorinated phenethylamines. Finally, it establishes a robust framework for safe handling, storage, and disposal, synthesized from data on structurally analogous hazardous materials. This guide is intended for researchers, chemists, and drug development professionals who require a technical, in-depth understanding of this versatile building block.

Introduction and Nomenclature

This compound is a primary amine of the phenethylamine class, characterized by a dichlorinated phenyl group. Its structure makes it a valuable precursor for creating more complex molecules with potential biological activity, particularly those targeting the central nervous system (CNS).[1] The strategic placement of chlorine atoms on the aromatic ring can significantly influence molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable scaffold in medicinal chemistry.

The compound is identified by the following:

  • IUPAC Name: this compound

  • Synonyms: 3,5-Dichlorophenethylamine

  • CAS Number: 67851-51-8[1]

  • Molecular Structure: Chemical structure of this compound

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are typically reported as predicted values in commercial catalogs due to the compound's primary use as a non-isolated intermediate.

PropertyValueSource
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [1]
Predicted Boiling Point 266.4 °C[1]
Predicted Density 1.268 g/cm³[1]
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)CCN[1]

Synthesis and Mechanistic Considerations

The most direct and widely employed synthetic route to this compound is the chemical reduction of its corresponding nitrile precursor, (3,5-Dichlorophenyl)acetonitrile. This transformation is a cornerstone of amine synthesis due to the high reactivity of powerful hydride-donating reagents with the nitrile functional group.

Rationale for Synthetic Route

The reduction of nitriles to primary amines is a high-yield, reliable transformation. Several reducing agents can accomplish this, including lithium aluminum hydride (LiAlH₄), borane complexes (BH₃-THF or BH₃-SMe₂), and catalytic hydrogenation (e.g., H₂/Raney Nickel).[2] For laboratory-scale synthesis where potent reactivity is desired, LiAlH₄ is often the reagent of choice due to its high efficiency in reducing polar multiple bonds.[2] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group.

The overall reaction is as follows:

C₈H₅Cl₂N (nitrile) + [H] → C₈H₉Cl₂N (amine)

Experimental Protocol: LiAlH₄ Reduction of (3,5-Dichlorophenyl)acetonitrile

This protocol describes a representative procedure for the synthesis of this compound. Causality: Anhydrous solvents are critical as LiAlH₄ reacts violently with water. The reaction is performed under an inert atmosphere to prevent quenching of the highly reactive hydride reagent.

  • Reaction Setup:

    • A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled.

    • The system is purged with dry nitrogen gas.

    • Lithium aluminum hydride (LiAlH₄, 1.2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Reagent Addition:

    • (3,5-Dichlorophenyl)acetonitrile (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF.

    • This solution is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C. Rationale: This slow, controlled addition prevents a dangerous exotherm.

  • Reaction and Quench:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

    • The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This specific workup (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.

  • Workup and Purification:

    • The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude amine product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Reduction Step cluster_purification Purification cluster_product Final Product start (3,5-Dichlorophenyl)acetonitrile in Anhydrous THF reagents 1. LiAlH4 in THF, 0 °C to Reflux 2. Fieser Workup (H2O, NaOH(aq)) start->reagents Add dropwise filtration Filtration of Aluminum Salts reagents->filtration Quench & Filter evaporation Solvent Removal filtration->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product G cluster_sample cluster_methods Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Product NMR 1H & 13C NMR Sample->NMR IR FT-IR Sample->IR MS EI-MS Sample->MS NMR_Data Confirm C-H Framework & Connectivity NMR->NMR_Data IR_Data Confirm Functional Groups (-NH2, Ar-Cl) IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

References

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Pharmacological Potential of a Dichlorinated Phenethylamine

This technical guide delves into the predicted biological activities of the synthetic compound 2-(3,5-Dichlorophenyl)ethanamine. While direct experimental data on this specific molecule is not extensively available in the public domain, its structural similarity to well-characterized psychoactive compounds provides a strong foundation for postulating its pharmacological profile. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule. By synthesizing information from analogous compounds and established experimental methodologies, we aim to provide a robust framework for investigating its potential as a modulator of key neurological targets.

Chemical Identity and Physicochemical Properties

This compound is a primary amine belonging to the phenethylamine class, characterized by a dichlorinated phenyl ring.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 67851-51-8N/A
Molecular Formula C₈H₉Cl₂NN/A
Molecular Weight 190.07 g/mol N/A
Boiling Point 266.4 °CN/A
Density 1.268 g/cm³N/A

Postulated Mechanisms of Action: Insights from Structural Analogs

The chemical architecture of this compound strongly suggests potential interactions with two key classes of neurological targets: monoamine transporters and sigma receptors. This hypothesis is drawn from the known activities of structurally related dichlorophenyl-containing compounds.

Interaction with Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse. Structurally similar compounds, such as 2-(3,4-dichlorophenyl)ethanamine, are known to interact with DAT. It is therefore highly probable that this compound also exhibits affinity for one or more of these transporters, potentially acting as an inhibitor of neurotransmitter reuptake. Such activity would classify it as a potential central nervous system (CNS) stimulant.[1][2][3][4]

MONOAMINE_TRANSPORTER_INTERACTION cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic_Signal Dopamine_Receptor->Postsynaptic_Signal Signal Transduction

Predicted inhibition of the dopamine transporter (DAT) by this compound.

Affinity for Sigma Receptors

The sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins involved in a variety of cellular functions and have been implicated in several neurological and psychiatric disorders. The N-substituted derivative of a related compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047), is a known high-affinity sigma receptor ligand.[5][6][7] This suggests that the core dichlorophenylethylamine scaffold possesses structural features conducive to sigma receptor binding. Therefore, this compound may also exhibit affinity for σ₁ and/or σ₂ receptors, potentially acting as an agonist or antagonist.

SIGMA_RECEPTOR_INTERACTION cluster_cell Cell cluster_er Endoplasmic Reticulum Sigma_Receptor Sigma-1 Receptor Cellular_Response Modulation of Cellular Signaling Sigma_Receptor->Cellular_Response Initiates Compound This compound Compound->Sigma_Receptor Binding

Predicted interaction of this compound with the Sigma-1 receptor.

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended. The following protocols are based on established methodologies for characterizing compounds with potential activity at monoamine transporters and sigma receptors.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), and sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Materials:

  • Cell membranes prepared from cells expressing the target protein (e.g., HEK293-hDAT, -hSERT, -hNET; CHO-σ₁, rat liver for σ₂)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), --INVALID-LINK---Pentazocine (for σ₁), [³H]DTG (for σ₂)[8][9][10]

  • Non-specific binding inhibitors (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET, haloperidol for σ₁, DTG for σ₂)

  • Test compound: this compound

  • Assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the radioligand and non-specific binding inhibitor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer, and either the test compound, buffer (for total binding), or non-specific inhibitor.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at an appropriate temperature and duration to reach equilibrium (e.g., 2 hours at 4°C for DAT).

  • Termination: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

BINDING_ASSAY_WORKFLOW Start Start Prepare_Reagents Prepare Reagents (Compound, Radioligand, Membranes) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand binding assay.

Illustrative Data Table:

TargetRadioligandKᵢ (nM) - Example Data
hDAT[³H]WIN 35,42850
hSERT[³H]Citalopram>1000
hNET[³H]Nisoxetine250
σ₁ Receptor--INVALID-LINK---Pentazocine150
σ₂ Receptor[³H]DTG800
Note: The Kᵢ values are hypothetical and for illustrative purposes only.

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.[11][12][13][14]

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine uptake via hDAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]Dopamine

  • Uptake buffer

  • Test compound: this compound

  • Reference inhibitor (e.g., GBR 12909)

  • 96-well cell culture plates, scintillation fluid, microplate scintillation counter

Protocol:

  • Cell Culture: Plate hDAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or a reference inhibitor.

  • Uptake Initiation: Add [³H]Dopamine to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells to release the internalized [³H]Dopamine.

  • Quantification: Transfer the lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake at each concentration of the test compound and determine the IC₅₀ value.

UPTAKE_ASSAY_WORKFLOW Start Start Plate_Cells Plate hDAT-HEK293 Cells Start->Plate_Cells Pre_incubation Pre-incubate with Compound Plate_Cells->Pre_incubation Initiate_Uptake Add [3H]Dopamine Pre_incubation->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate_Uptake Wash with Cold Buffer Incubate->Terminate_Uptake Lyse_Cells Cell Lysis Terminate_Uptake->Lyse_Cells Quantify Scintillation Counting Lyse_Cells->Quantify Analyze_Data Calculate IC50 Quantify->Analyze_Data End End Analyze_Data->End

Workflow for a dopamine uptake inhibition assay.

Illustrative Data Table:

AssayParameterValue (Example Data)
Dopamine Uptake InhibitionIC₅₀ (nM)120
Note: The IC₅₀ value is hypothetical and for illustrative purposes only.
In Vivo Behavioral Assay

This assay is used to assess the stimulant or depressant effects of a compound on the CNS.[15][16][17][18][19]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Adult male mice (e.g., C57BL/6J)

  • Locomotor activity chambers equipped with photobeam detectors

  • Test compound: this compound

  • Vehicle control (e.g., saline)

  • Reference stimulant (e.g., d-amphetamine)

Protocol:

  • Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a set period before the experiment.

  • Drug Administration: Administer this compound (at various doses), vehicle, or a reference stimulant to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the mice in the locomotor activity chambers and record their activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly increases or decreases activity compared to the vehicle control group.

LOCOMOTOR_ACTIVITY_WORKFLOW Start Start Habituation Habituate Mice to Chambers Start->Habituation Drug_Administration Administer Compound/Vehicle Habituation->Drug_Administration Data_Collection Record Locomotor Activity Drug_Administration->Data_Collection Data_Analysis Compare Activity to Control Data_Collection->Data_Analysis End End Data_Analysis->End

Workflow for an in vivo locomotor activity test.

Illustrative Data Table:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) - Example Data
Vehicle-1500 ± 200
This compound12500 ± 300
This compound34500 ± 450
This compound103000 ± 350
d-Amphetamine25000 ± 500
Note: The data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through standard organic chemistry methods, likely starting from 3,5-dichlorobenzaldehyde or a related precursor. The structure-activity relationship of dichlorophenylethylamines at monoamine transporters and sigma receptors is an area of active research. The position of the chlorine atoms on the phenyl ring is known to significantly influence binding affinity and selectivity. A thorough investigation of the SAR by synthesizing and testing analogs with different substitution patterns would be a valuable endeavor.

Conclusion and Future Directions

Based on the analysis of its chemical structure and the known pharmacology of its analogs, this compound is a compound of significant interest with a high probability of interacting with monoamine transporters and sigma receptors. The experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of its biological activity. Future research should focus on obtaining empirical data for its binding affinities and functional potencies at these targets, as well as exploring its in vivo effects on behavior and neurochemistry. Such studies will be instrumental in determining the therapeutic potential or toxicological profile of this novel compound.

References

A Technical Guide to the Phenethylamine Scaffold: From Endogenous Neuromodulator to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenethylamine scaffold, a simple aromatic ring attached to an ethylamine side chain, represents one of the most fundamental and versatile structural motifs in neuropharmacology and medicinal chemistry. As an endogenous trace amine, phenethylamine (PEA) plays a crucial role in neuromodulation, influencing the monoaminergic systems that govern mood, attention, and motivation.[1] Beyond its natural function, its core structure serves as the backbone for a vast and diverse class of synthetic derivatives with profound pharmacological effects. These compounds range from central nervous system stimulants and empathogens to potent psychedelics and clinically vital medicines like decongestants, antidepressants, and anti-Parkinson's agents.[2][3] This technical guide provides an in-depth literature review of phenethylamine compounds for researchers, scientists, and drug development professionals. It delves into the endogenous roles, classification, and core pharmacological mechanisms, including interactions with monoamine transporters and receptors like TAAR1 and 5-HT₂ₐ. Furthermore, it explores the critical structure-activity relationships that dictate their diverse effects, details key experimental methodologies for their synthesis and analysis, and discusses their applications in drug discovery alongside their toxicological profiles.

The Phenethylamine Core: A Ubiquitous Biological Scaffold

Phenethylamine (PEA) is an organic compound and natural monoamine alkaloid that is ubiquitous in nature, produced by a wide array of species across the plant and animal kingdoms, as well as by various fungi and bacteria.[2][4] In mammals, including humans, it functions as a trace amine and acts as a central nervous system (CNS) stimulant.[2] The fundamental structure consists of a phenyl ring joined to an amino group via a two-carbon sidechain.[3] This simple framework is the parent compound for a massive class of "substituted phenethylamines," formed by replacing one or more hydrogen atoms on the phenyl ring, ethyl sidechain, or amino group with other substituents.[2][3] This structural versatility gives rise to a wide spectrum of pharmacological activities. Endogenous compounds such as the key neurotransmitters dopamine, norepinephrine, and epinephrine are themselves substituted phenethylamines, highlighting the inherent biological significance of this molecular scaffold.[4][5]

Endogenous Biosynthesis and Function

In the human brain, phenethylamine is synthesized from the essential amino acid L-phenylalanine through enzymatic decarboxylation by the aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine.[2] It is produced in catecholamine neurons and coexists with dopamine in critical brain regions like the substantia nigra.[2][6]

As a trace amine, PEA is present at low (nanomolar) concentrations due to a very short half-life, a result of rapid metabolism primarily by monoamine oxidase B (MAO-B).[2] This rapid breakdown significantly reduces the bioavailability of orally ingested PEA, as much of it is converted to phenylacetic acid in the small intestine before it can reach the brain.[2] Despite its low concentration, endogenous PEA exerts potent neuromodulatory effects, primarily by regulating monoamine neurotransmission.[1][2] Its functions are linked to mood, attention, and the euphoric feelings associated with exercise, often termed a "runner's high."[2] Deficiencies in PEA have been correlated with depression, while its administration, particularly alongside an MAO-B inhibitor like selegiline, has shown antidepressant effects.[1][7]

Classification of Phenethylamine Derivatives

The functional diversity of phenethylamine compounds stems from the myriad ways the core structure can be modified. These derivatives can be broadly categorized by their structural class and primary pharmacological effect.

Structural Class Key Structural Feature(s) Primary Pharmacological Effect(s) Example Compounds
Unsubstituted The basic phenethylamine structure.Endogenous Neuromodulator, StimulantPhenethylamine (PEA)
Amphetamines Methyl group at the alpha (α) position of the ethyl sidechain.Stimulant, Anorectic, EmpathogenAmphetamine, Methamphetamine, MDMA
Cathinones Ketone (carbonyl group) at the beta (β) position of the ethyl sidechain.Stimulant, EmpathogenCathinone, Bupropion, Mephedrone
2C Series Methoxy groups at the 2 and 5 positions of the phenyl ring.Psychedelic / Hallucinogen2C-B, 2C-I, Mescaline (Trimethoxy)
NBOMes/NBOHs N-benzyl substitution on the amino group of a 2C-series compound.Potent Psychedelic / Hallucinogen25I-NBOMe, 25B-NBOMe
Aminoindanes The ethylamine sidechain is cyclized back to the phenyl ring.Anorectic, StimulantPhentermine
Medicinal Agents Various substitutions tailored for specific receptor targets.Decongestant, Bronchodilator, VasopressorPseudoephedrine, Albuterol, Phenylephrine

Core Pharmacological Mechanisms of Action

While no single mechanism is common to all members of this class, most psychoactive phenethylamines exert their effects by modulating monoamine neurotransmitter systems.[2] The primary molecular targets include monoamine transporters (for dopamine, norepinephrine, and serotonin), the Trace Amine-Associated Receptor 1 (TAAR1), and the Vesicular Monoamine Transporter 2 (VMAT2).

Monoamine Transporter Interactions

Many phenethylamine derivatives, particularly stimulants like amphetamine, function as releasing agents and/or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][8] They can bind to these transporters and reverse their normal function, causing an efflux of neurotransmitters from the presynaptic neuron into the synapse, leading to increased neurotransmission.[5]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine is a potent agonist of TAAR1, a G-protein coupled receptor located intracellularly in monoamine neurons.[2][[“]] Activation of TAAR1 by PEA or amphetamine initiates a signaling cascade involving protein kinase A (PKA) and PKC, which leads to the phosphorylation of monoamine transporters like DAT.[2] This phosphorylation can cause the transporter to reverse its direction (efflux) or to be internalized into the neuron, ceasing reuptake and further increasing synaptic neurotransmitter levels.[2][[“]]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

PEA and its derivatives can also inhibit VMAT2, a protein that packages cytoplasmic monoamines into synaptic vesicles for later release.[2] By inhibiting VMAT2, these compounds disrupt the storage of neurotransmitters, leading to an increase in their cytoplasmic concentration. This elevated cytoplasmic pool provides more substrate for the monoamine transporters to efflux out of the neuron.[5]

Direct Receptor Interactions

Certain classes of phenethylamines, especially the psychedelic "2C" family, act as direct agonists at specific neurotransmitter receptors.[11] The primary target for their hallucinogenic effects is the serotonin 2A (5-HT₂ₐ) receptor.[11][12] The affinity and functional activity at this receptor are highly dependent on the substitution patterns on the phenyl ring.[11]

Phenethylamine_Mechanisms cluster_presynaptic Presynaptic Monoamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA Phenethylamine Derivative TAAR1 TAAR1 PEA->TAAR1:f0 Agonism VMAT2 VMAT2 PEA->VMAT2:f0 Inhibition DAT DAT Dopamine (DA) PEA->DAT:f0 Binding & Reversal TAAR1->DAT:f0 Phosphorylation Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA DA_syn Increased Synaptic DA DAT:f1->DA_syn Release DA_cyto Cytoplasmic DA Vesicle->DA_cyto Blocks Storage DA_cyto->DAT:f1 Efflux DA_Receptor Dopamine Receptors DA_syn->DA_Receptor Response Neuronal Response DA_Receptor->Response Activation caption Primary Mechanisms of Psychoactive Phenethylamines.

Core mechanisms of phenethylamine action in a monoamine neuron.

Structure-Activity Relationships (SAR)

The specific pharmacological profile of a phenethylamine derivative is dictated by the nature and position of its chemical substituents. SAR studies are crucial for understanding how to modulate activity for desired therapeutic effects or to predict the pharmacology of new designer drugs.

  • Alpha (α) Methylation: Adding a methyl group to the α-carbon of the ethyl sidechain (as in amphetamine) blocks metabolism by MAO-B, significantly increasing the compound's potency and duration of action compared to its non-methylated parent (PEA).[3]

  • Beta (β) Ketone: The addition of a ketone at the β-position creates the cathinone class. This modification generally retains stimulant properties but can alter transporter selectivity.[3]

  • Ring Substitutions: The position and type of substituent on the phenyl ring are critical, especially for psychedelic activity. Methoxy groups at the 2 and 5 positions are a hallmark of the hallucinogenic 2C class.[13] Adding a bulky, lipophilic group (like bromine or iodine) at the 4-position often enhances potency at the 5-HT₂ₐ receptor.[12]

  • N-Substitution: Adding substituents to the amino group can drastically alter receptor affinity. For example, adding a 2-methoxybenzyl group to a 2C compound (creating an NBOMe) can increase its affinity for the 5-HT₂ₐ receptor by several orders of magnitude.[12]

The following table presents representative SAR data for derivatives at the 5-HT₂ₐ receptor, a key target for psychedelic phenethylamines.

CompoundR⁴ SubstituentN-Substitution5-HT₂ₐ Binding Affinity (Kᵢ, nM)
2C-H -H-H1300
2C-B -Br-H140
2C-I -I-H89
25B-NBOMe -Br2-methoxybenzyl0.17
25I-NBOMe -I2-methoxybenzyl0.044
Data synthesized from literature findings for illustrative purposes.[12]

Key Methodologies in Phenethylamine Research

Advancements in the study of phenethylamines rely on robust methodologies for their synthesis, detection, and pharmacological characterization.

Experimental Protocol: Chemical Synthesis via Nitrostyrene Reduction

This protocol outlines a common and effective method for synthesizing phenethylamines from a substituted nitrostyrene precursor.[2][14]

Objective: To synthesize 2,5-dimethoxy-4-bromophenethylamine (2C-B) from 2,5-dimethoxy-4-bromonitrostyrene.

Materials:

  • 2,5-dimethoxy-4-bromonitrostyrene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask and cool the mixture to 0°C in an ice bath.

  • Precursor Addition: Dissolve the 2,5-dimethoxy-4-bromonitrostyrene (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water until a granular precipitate forms.

  • Filtration: Filter the mixture to remove the aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

  • Extraction: Combine the filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude freebase product.

  • Purification: The crude product can be purified by column chromatography or by converting it to its hydrochloride salt. To form the salt, dissolve the freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The salt will precipitate and can be collected by filtration and recrystallized.

Synthesis_Workflow start Start: Assemble Dry Glassware reagent_prep Prepare LiAlH₄ Suspension in Anhydrous THF (0°C) start->reagent_prep precursor_add Add Nitrostyrene Solution Dropwise to Suspension reagent_prep->precursor_add reaction Reflux Reaction Mixture (4-6 hours) precursor_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Cool to 0°C and Quench with H₂O and NaOH monitoring->quench Complete filter Filter to Remove Salts quench->filter extract Extract Filtrate and Dry Organic Layer filter->extract purify Concentrate and Purify Product (Chromatography or Salt Formation) extract->purify end End: Purified Phenethylamine purify->end Analytical_Workflow start Start: Blood Sample prep Add Internal Standard and Buffer start->prep lle Liquid-Liquid Extraction with n-Butyl Chloride prep->lle centrifuge Centrifuge to Separate Phases lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject analyze Quantify using Calibration Curve inject->analyze end End: Concentration Data analyze->end

References

A Technical Guide to the Safe Handling and Hazard Profile of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract

2-(3,5-Dichlorophenyl)ethanamine (CAS No: 67851-51-8) is a substituted phenethylamine that serves as a valuable and versatile building block in modern organic synthesis.[1] Its utility is particularly noted in the development of novel central nervous system (CNS) active agents, where the dichlorinated phenyl moiety can enhance binding selectivity and potency.[2] However, its structural alerts and the classifications provided in safety data sheets indicate significant hazards that demand a robust and informed safety protocol. This guide provides a comprehensive technical overview of the known safety and hazard information for this compound. It is designed for researchers, chemists, and drug development professionals, offering an in-depth analysis of its hazard profile, risk mitigation strategies, and emergency response protocols. A core principle of this guide is the emphasis on caution due to the incomplete toxicological data for this compound, necessitating handling procedures based on its most severe potential hazards.

Chemical and Physical Identity

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and its physical properties. These characteristics inform handling, storage, and emergency response decisions.

PropertyValueSource(s)
CAS Number 67851-51-8[1][2]
Molecular Formula C₈H₉Cl₂N[1][2]
Molecular Weight 190.07 g/mol [1][2]
Physical Form Liquid
Boiling Point ~266.4 °C (Predicted)[1][2]
Density ~1.268 g/cm³ (Predicted)[1][2]
Synonyms 3,5-Dichlorophenethylamine

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[3][4][5] Analysis of available safety data sheets (SDS) for this compound and structurally similar compounds reveals a consistent hazard profile. The most severe classifications found are presented here, as a conservative approach is paramount when comprehensive toxicological data is lacking.

GHS ElementClassification
Pictograms Corrosion (GHS05), Exclamation Mark (GHS07)[1]
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements Prevention: P260, P261, P264, P271, P280[1][6] Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363[1][6] Storage: P403+P233, P405[6] Disposal: P501[6]

Causality Insight: The H314 classification ("Causes severe skin burns and eye damage") is the most critical hazard. It implies that the substance is corrosive. This is a more severe classification than "irritant" (H315/H319) and dictates the necessity for the highest level of skin and eye protection. The causality stems from the chemical's likely ability to cause protein denaturation and severe inflammation upon contact with living tissue.

Toxicological Profile: Navigating the Data Gap

A significant finding from a review of available literature is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7][8] This data gap is, in itself, a major hazard. Researchers must operate under the assumption that unknown chronic effects or higher-than-expected acute toxicity may exist.

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is readily available.[6] However, some suppliers classify related compounds as "Harmful if swallowed" (H302).[7]

  • Skin Corrosion/Irritation: Classified as causing severe skin burns.[1] Contact will likely result in redness, pain, blistering, and chemical burns.[6]

  • Serious Eye Damage/Irritation: Classified as causing severe eye damage.[1] Direct contact poses a high risk of irreversible corneal damage and potential loss of vision.

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath.[1][6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest this compound is a carcinogen as per IARC, NTP, or OSHA listings.[7][8] However, the absence of data does not confirm the absence of effect.

Expertise Insight: The lack of comprehensive toxicological data necessitates a risk assessment strategy based on the "Precautionary Principle." All handling protocols must be designed to prevent any and all routes of exposure (dermal, ocular, inhalation, ingestion) due to the unknown long-term consequences and the confirmed corrosive nature of the compound.

Risk Assessment and Mitigation: A Self-Validating Protocol

A self-validating safety protocol is one where engineering controls, personal protective equipment, and administrative procedures work in concert to minimize exposure, with built-in checks to ensure their efficacy.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.

  • Causality: The fume hood is non-negotiable due to the compound's respiratory irritation hazard (H335) and the potential for inadvertent aerosol or vapor generation during transfer and handling. It provides a contained workspace, protecting the researcher from inhalation and minimizing the dispersal of material in the event of a spill. All manipulations, including weighing, transfers, and reaction setups, must be performed within the fume hood.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE must be based on a thorough risk assessment of the specific task being performed. The following diagram outlines a logical workflow for PPE selection.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for this compound cluster_0 cluster_2 Required PPE start Start: Assess Task task_type What is the scale and risk of splash/aerosol? start->task_type small_scale Small Scale (<1g) Controlled Transfer task_type->small_scale Low large_scale Large Scale (>1g) or Energetic Reaction task_type->large_scale High spill_risk High Splash/Spill Potential (e.g., Filtration, Extraction) task_type->spill_risk Medium-High ppe_base Base Level PPE Nitrile or Neoprene Gloves (inspect before use) Chemical Splash Goggles (ANSI Z87.1) Flame-Resistant Lab Coat small_scale->ppe_base ppe_enhanced Enhanced PPE Base Level PPE Face Shield (over goggles) Chemically Resistant Apron large_scale->ppe_enhanced spill_risk->ppe_enhanced

Caption: PPE selection is dictated by the task's scale and potential for exposure.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Don all required PPE as determined by the risk assessment. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary equipment (spatulas, glassware, weighing paper, waste container) within the fume hood.

  • Weighing/Transfer: Perform all transfers over a spill tray or absorbent pad within the fume hood. If transferring liquid, use a pipette or syringe. Avoid pouring directly from large containers to minimize splashing.

  • Post-Handling: Tightly cap the source container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[7]

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the task and removing PPE.[9]

Storage Protocol
  • Conditions: Store in a cool, dry, dark, and well-ventilated area.[9] Some suppliers recommend storage at 2-8°C or room temperature under an inert atmosphere.[2]

  • Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[6][9]

  • Incompatibilities: Segregate from strong oxidizing agents.[6]

  • Security: Store in a locked cabinet or a secure area with restricted access.[6]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, spill kit).

Emergency_Response_Flowchart Diagram 2: Emergency Response Decision Tree cluster_exposure cluster_spill start EMERGENCY EVENT event_type What is the nature of the event? start->event_type exposure_route Exposure Route? event_type->exposure_route Personnel Exposure spill_size Spill Size? event_type->spill_size Chemical Spill skin_contact Skin/Clothing Contact: IMMEDIATELY use safety shower for 15 min. Remove contaminated clothing while rinsing. Seek immediate medical attention. exposure_route->skin_contact Skin eye_contact Eye Contact: IMMEDIATELY use eyewash for 15 min. Hold eyelids open. Roll eyes. Seek immediate medical attention. exposure_route->eye_contact Eyes inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. exposure_route->inhalation Inhalation minor_spill Minor Spill (in fume hood): Alert others. Wear full PPE. Cover with inert absorbent (sand, vermiculite). Collect into sealed container for hazardous waste. spill_size->minor_spill Minor / Contained major_spill Major Spill (outside hood): EVACUATE immediate area. Alert others. Activate fire alarm if necessary. Call emergency services (911). Prevent entry to the area. spill_size->major_spill Major / Uncontained

Caption: A decision tree for immediate actions following an exposure or spill event.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower for large exposures.[6][10] While rinsing, remove all contaminated clothing and shoes.[6][10] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes at an eyewash station.[10][11] Forcibly hold the eyelids apart to ensure complete irrigation of all eye and lid surfaces.[10] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air immediately.[6][7] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth thoroughly with water.[6][7] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[6][7]

Spill Cleanup Protocol
  • Evacuate and Alert: For any spill outside of a fume hood, or a large spill within one, evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess and Equip: Only personnel trained in hazardous spill response should perform cleanup. Don appropriate PPE, including respiratory protection, chemical goggles, a face shield, and heavy-duty gloves.

  • Contain and Absorb: Prevent the spill from entering drains.[7][9] Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable PPE, must be treated as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Regulations: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[7][9] Do not allow the product to enter the environment, drains, or soil.[9]

Conclusion

This compound is a key intermediate with significant potential in chemical and pharmaceutical research. However, its confirmed corrosive properties and the lack of comprehensive toxicological data mandate a highly cautious and proactive approach to safety. The protocols outlined in this guide—emphasizing the consistent use of engineering controls, task-appropriate PPE, and strict adherence to handling procedures—provide a robust framework for mitigating risk. For the research professional, the most critical piece of safety equipment is a thorough understanding of the hazards and a disciplined commitment to these established safety protocols.

References

Methodological & Application

Analytical Methods for the Characterization and Quantification of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)ethanamine is a substituted phenethylamine that serves as a versatile chemical intermediate and building block in the synthesis of more complex molecules, including pharmacologically active compounds.[1][2] As with any synthetic intermediate used in drug development and chemical research, the rigorous confirmation of its identity, purity, and impurity profile is paramount to ensure the quality, safety, and reproducibility of the final product. The presence of process-related impurities or degradants can have significant impacts on reaction yields, downstream purification processes, and the toxicological profile of the target molecule.

This application note provides a comprehensive guide to the essential analytical techniques for the characterization and quantification of this compound. As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical workflow, moving from routine quality control to definitive structural confirmation. We will explore the causality behind method selection and provide detailed, field-proven protocols that incorporate self-validating principles in line with regulatory expectations.[3][4]

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 67851-51-8[1]
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [1]
Structure
alt text
-
Key Features Primary amine; dichlorinated aromatic ring-

The primary amine functional group can lead to peak tailing on silica-based chromatography columns due to strong interactions with surface silanols.[5] The dichlorinated phenyl ring provides a strong chromophore for UV detection and a highly specific isotopic signature for mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

For routine quality control, potency determination, and the quantification of impurities, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique due to its robustness, precision, and versatility.

Principle and Method Rationale

The method's effectiveness relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The choice of a C18 (octadecylsilane) column is based on its wide applicability and excellent retention for moderately nonpolar compounds like this compound. A buffered mobile phase is employed to control the ionization state of the primary amine, ensuring consistent retention times and sharp peak shapes. An acidic pH (e.g., pH 2.5-3.5) will ensure the amine is protonated, which typically improves peak symmetry. UV detection is selected due to the strong absorbance of the dichlorophenyl chromophore, with a detection wavelength set near the absorbance maximum (~220 nm or ~265 nm) for optimal sensitivity.

Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • This compound reference standard

  • 0.45 µm syringe filters[6]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min; hold at 80% B for 3 min; return to 20% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm

| Run Time | 23 minutes |

Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately Weigh Reference/Sample dissolve Dissolve & Dilute in Diluent weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity and potency analysis.

Method Validation Summary

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[4] The following table summarizes typical acceptance criteria for the validation of this method according to ICH guidelines.[4]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is spectrally pure (via PDA); no interference from blank.Ensures the signal is only from the analyte.
Linearity R² ≥ 0.999 over a range of 0.05-0.15 mg/mL.Confirms a proportional response to concentration.
Accuracy 98.0% - 102.0% recovery from spiked samples.Measures the closeness of results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for 6 replicate injections.Assesses variability with the same analyst and instrument.
Intermediate Precision RSD ≤ 2.0% between different analysts/days.Assesses lab-level variability.[7]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; typically ~0.1% of test concentration.Lowest concentration that can be reliably quantified.
Robustness No significant change in results with small variations in pH, column temp, flow rate.Demonstrates method reliability under normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the unambiguous identification of this compound, particularly for confirming its presence in complex mixtures or as a complementary identification test.

Principle and Method Rationale

The analyte is vaporized and separated based on its boiling point and interaction with a capillary column. Due to the polar and reactive nature of the primary amine, which can cause poor chromatographic performance, a chemical derivatization step is highly recommended.[5] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the amine with nonpolar trimethylsilyl (TMS) groups. This increases volatility and reduces tailing, leading to sharp, symmetrical peaks.

Following separation, the molecules are ionized by Electron Ionization (EI), which causes reproducible fragmentation. The resulting mass spectrum serves as a chemical "fingerprint" for the molecule. The key diagnostic feature will be the characteristic isotopic pattern from the two chlorine atoms (Cl₂), where the [M+2] and [M+4] ions appear at relative abundances of approximately 65% and 10% of the monoisotopic [M] peak, respectively.

Protocol: GC-MS Analysis (with Derivatization)

Instrumentation:

  • GC system with a capillary column, coupled to a Mass Spectrometer (e.g., single quadrupole).

Reagents and Materials:

  • Ethyl Acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • This compound standard

Derivatization and Sample Preparation:

  • Prepare a ~1 mg/mL solution of the sample in ethyl acetate.

  • Transfer 100 µL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Range | m/z 40-450 |

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing dissolve Dissolve Sample in Ethyl Acetate add_bstfa Add BSTFA Derivatizing Agent dissolve->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat inject Inject into GC-MS System heat->inject separate Separation on DB-5ms Column inject->separate ionize EI Ionization (70 eV) separate->ionize acquire Acquire Mass Spectrum ionize->acquire identify Identify Fragments & Isotope Pattern acquire->identify confirm Confirm Structure identify->confirm

Caption: Workflow for GC-MS identification with derivatization.

Mass Spectral Fragmentation Analysis

The EI mass spectrum of the derivatized analyte (bis-TMS derivative) is predicted to show several characteristic ions. The primary fragmentation pathway for phenethylamines is benzylic cleavage (β-cleavage) of the Cα-Cβ bond.

Predicted Fragmentation of the Underivatized Molecule:

m/z (Fragment Ion) Structure / Loss Comments
190/192/194 [M]⁺ Molecular ion. Shows the characteristic Cl₂ isotope pattern.
189/191/193 [M-H]⁺ Loss of a hydrogen atom.
159/161/163 [M-CH₂NH₂]⁺ Benzylic cleavage (β-cleavage), loss of the aminoethyl side chain. This fragment, [C₇H₄Cl₂]⁺, is expected to be prominent.

| 30 | [CH₂NH₂]⁺ | The other product of β-cleavage. This is often the base peak for simple phenethylamines.[8] |

Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation

NMR spectroscopy is the definitive method for the unambiguous confirmation of the chemical structure of this compound.

Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments: At a minimum, acquire ¹H NMR and ¹³C NMR spectra. For full confirmation, 2D experiments like COSY and HSQC can be performed to establish H-H and C-H correlations.[9]

Predicted Spectral Data and Interpretation (in CDCl₃)

¹H NMR:

  • ~7.2 ppm (1H, triplet, J ≈ 1.8 Hz): Aromatic proton at the C4 position.

  • ~7.1 ppm (2H, doublet, J ≈ 1.8 Hz): Aromatic protons at the C2 and C6 positions.

  • ~2.9 ppm (2H, triplet, J ≈ 7 Hz): Methylene protons adjacent to the amino group (-CH₂-NH₂).

  • ~2.7 ppm (2H, triplet, J ≈ 7 Hz): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

  • ~1.5 ppm (2H, broad singlet): Amine protons (-NH₂). The chemical shift can be variable and the peak may exchange with D₂O.

¹³C NMR:

  • ~143 ppm: Quaternary aromatic carbon (C1).

  • ~135 ppm: Quaternary aromatic carbons bonded to chlorine (C3, C5).

  • ~128 ppm: Aromatic CH carbons (C2, C6).

  • ~126 ppm: Aromatic CH carbon (C4).

  • ~43 ppm: Methylene carbon adjacent to the amino group (-CH₂-NH₂).

  • ~40 ppm: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

Summary and Recommendations

A multi-faceted analytical approach is essential for the complete characterization of this compound.

  • For Routine QC and Purity: A validated RP-HPLC-UV method is the recommended primary technique for its high precision, robustness, and quantitative power.

  • For Identity Confirmation: GC-MS with derivatization provides an orthogonal, highly specific confirmation of identity through its characteristic fragmentation pattern and chlorine isotope signature.

  • For Definitive Structural Elucidation: NMR spectroscopy is indispensable for the unambiguous confirmation of the molecular structure, particularly for reference standard characterization.

By employing these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, building a solid analytical foundation for its use in further research and manufacturing.

References

Application Notes & Protocols: High-Purity Isolation of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2-(3,5-Dichlorophenyl)ethanamine, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1][2] Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity, maximizing yields, and minimizing impurity-related side effects in final products. This guide moves beyond standard protocols to explain the underlying chemical principles, offering researchers a robust framework for selecting and optimizing a purification strategy based on the specific impurity profile of their crude material. We will explore advanced flash chromatography techniques, chemical purification via salt formation and recrystallization, and rigorous analytical validation methods.

Introduction: The Purification Challenge

This compound is a primary arylethylamine. Its utility as a building block is significant, but its chemical nature—specifically the basicity of the primary amine group—presents a distinct challenge during purification. Standard silica gel chromatography, the workhorse of many organic labs, is often inefficient for basic compounds. The acidic silanol groups (Si-OH) on the surface of silica gel can strongly and irreversibly bind the basic amine, leading to significant product loss, poor separation, and severe peak tailing.[3]

Therefore, a successful purification strategy must actively counteract this acid-base interaction. The choice of methodology will depend on the scale of the purification, the nature of the impurities (e.g., neutral, acidic, or other basic compounds), and the desired final purity. This guide outlines three primary methodologies: modified flash chromatography, recrystallization via salt formation, and a preliminary acid-base extraction.

Method Selection: A Logic-Driven Approach

The optimal purification strategy is determined by the impurity profile and the scale of the reaction. The following decision tree provides a logical starting point for methodology selection.

G start Crude this compound q1 Primary Impurities: Neutral or Acidic? start->q1 acid_base Protocol 1: Acid-Base Extraction (Bulk Impurity Removal) q1->acid_base Yes chromatography Protocol 2: Flash Chromatography (For Complex Mixtures) q1->chromatography No (e.g., other amines) q2 Is the Compound Crystalline? recrystallization Protocol 3: Recrystallization via Salt Formation (For High Final Purity) q2->recrystallization Yes final_product High-Purity Product (>99%) q2->final_product No (High-purity oil) acid_base->q2 chromatography->q2 recrystallization->final_product

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is a highly effective first-pass purification to remove neutral and acidic impurities from the basic target compound. It leverages the amine's ability to be protonated into a water-soluble salt.

Underlying Principle

The basic amine (R-NH₂) is insoluble in aqueous acid. However, upon protonation with an acid (like HCl), it forms an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous phase. Neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent, leaving behind any water-soluble impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Use a volume of aqueous acid equal to the organic phase. Shake vigorously for 30-60 seconds.

  • Layer Separation: Allow the layers to separate. The target amine is now in the aqueous layer as its hydrochloride salt. Drain and discard the organic layer, which contains neutral and acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the pH is >12 (verify with pH paper). The free amine may precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the pre-purified amine.

Protocol 2: Advanced Flash Column Chromatography

For complex mixtures where acid-base extraction is insufficient, flash chromatography is necessary. To overcome the challenges of purifying amines on standard silica, two primary strategies are employed.

Strategy A: Mobile Phase Modification

This approach involves neutralizing the acidic silica surface by adding a small amount of a basic modifier to the mobile phase.[4]

  • Principle of Causality: Triethylamine (TEA) or ammonium hydroxide is a stronger base than the target amine. It preferentially interacts with the silica silanol groups, effectively "masking" them.[3] This allows the this compound to travel through the column without strong ionic binding, resulting in symmetrical peaks and improved separation.

  • Step-by-Step Protocol:

    • Adsorb Sample: Dissolve the crude amine in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this mixture thoroughly under vacuum.

    • Prepare Column: Dry-pack a silica gel column (100-200 mesh) and flush it with the starting eluent.

    • Prepare Eluent: Create a solvent system, typically a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% (v/v) of triethylamine to both solvents.

    • Load and Elute: Load the adsorbed sample onto the top of the column. Begin elution with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc + 1% TEA) and gradually increase the polarity.

    • Collect and Analyze: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

Strategy B: Amine-Functionalized Silica

Using a stationary phase with a modified, less acidic surface is a more elegant and often more effective solution.[5]

  • Principle of Causality: Amine-functionalized silica (KP-NH) has its surface silanol groups chemically bonded with aminopropyl groups. This creates a basic surface environment that repels, rather than attracts, the basic amine analyte, preventing the strong acid-base interaction that causes tailing on standard silica.[3][5] This often allows for purification without mobile phase additives, simplifying post-purification workup.

  • Step-by-Step Protocol:

    • Select Column: Choose a pre-packed amine-functionalized silica column suitable for your sample size.

    • Prepare Eluent: A simple gradient of ethyl acetate in hexanes is typically sufficient. No TEA is required.

    • Load Sample: Dissolve the sample in a minimal amount of a non-polar solvent (like DCM or toluene) and inject it onto the column.

    • Elute and Collect: Run a gradient optimized by TLC (using amine-functionalized TLC plates). Collect and analyze fractions as described above.

Data Presentation: Chromatography System Comparison
ParameterStandard SilicaStandard Silica + 1% TEAAmine-Functionalized Silica
Interaction Strong Acid-BaseNeutralized SurfaceRepulsive Basic-Basic
Peak Shape Severe TailingSymmetricalSymmetrical
Product Recovery Low to ModerateGood to ExcellentExcellent
Eluent Complexity SimpleModerate (additive)Simple
Workup StandardRequires removal of TEASimple evaporation
Reference [3][4][5]

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

For achieving the highest level of purity, especially for solid compounds, recrystallization is unparalleled.[6] While the free amine may be an oil or a low-melting solid, converting it to its hydrochloride salt often yields a highly crystalline material that is ideal for purification.[7]

Principle of Causality

The formation of a salt dramatically alters the compound's physical properties, including its solubility and crystal lattice energy. Impurities present in the free base are unlikely to fit into the highly ordered crystal lattice of the salt, and thus remain in the solvent (mother liquor) upon cooling.[8] This process effectively isolates the desired compound in a very pure form.

G cluster_0 Salt Formation & Purification cluster_1 Liberation of Pure Free Base start Crude Amine (Free Base) in Diethyl Ether add_hcl Add HCl in Ether (Stoichiometric Amount) start->add_hcl precipitate Precipitation of Amine Hydrochloride Salt add_hcl->precipitate filter Vacuum Filtration precipitate->filter pure_salt Pure Crystalline Salt (Impurities in Filtrate) filter->pure_salt dissolve_salt Dissolve Pure Salt in Water pure_salt->dissolve_salt Optional Step basify Add NaOH (aq) until pH > 12 dissolve_salt->basify extract Extract with DCM basify->extract pure_amine Pure Amine (Free Base) in Organic Phase extract->pure_amine

Caption: Workflow for purification via salt formation and subsequent liberation.

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve the crude or semi-purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of 2 M HCl in diethyl ether dropwise while stirring.

    • The hydrochloride salt will precipitate as a solid. Continue adding HCl solution until no further precipitation is observed.[9]

  • Initial Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[10]

    • Wash the solid with a small amount of cold diethyl ether to remove any adhering mother liquor.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization (e.g., ethanol/water, isopropanol, or acetonitrile). An ideal solvent will dissolve the salt when hot but have poor solubility when cold.[7][10]

    • Dissolve the salt in the minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[11]

  • Final Collection:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small portion of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

  • Liberation of Free Base (Optional):

    • If the free base is required, dissolve the pure salt in water and follow steps 4-6 of the Acid-Base Extraction protocol (Section 3.2).

Purity Assessment and Validation

Post-purification analysis is a mandatory step to confirm the identity and purity of the final product.

Analytical MethodPurposeExpected Outcome for Pure Sample
¹H and ¹³C NMR Structural confirmation and impurity identification.Spectrum conforms to the structure of this compound. Absence of signals from starting materials or byproducts.[1]
LC-MS / GC-MS Purity assessment and mass confirmation.A single major peak corresponding to the correct mass-to-charge ratio (m/z) of the protonated molecule.[12]
HPLC Quantitative purity determination.A single major peak, with purity typically calculated as >99% by area normalization.[13]
FT-IR Functional group confirmation.Presence of characteristic N-H stretching bands for a primary amine and C-Cl stretching for the aryl chlorides.[1]

Conclusion

The successful purification of this compound hinges on a chemically-informed strategy that directly addresses the basicity of the amine functional group. For bulk removal of non-basic impurities, acid-base extraction is a rapid and effective initial step. For complex mixtures, flash chromatography using either a base-modified mobile phase or an amine-functionalized stationary phase provides excellent resolving power.[3][5] Finally, for achieving the highest analytical-grade purity, conversion to the hydrochloride salt followed by recrystallization is the most definitive method.[7] The application of these protocols, coupled with rigorous analytical validation, will reliably yield material of the high purity required for demanding applications in research and development.

References

The Synthetic Utility of 2-(3,5-Dichlorophenyl)ethanamine: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

2-(3,5-Dichlorophenyl)ethanamine is a key synthetic intermediate whose structural motifs are prevalent in a range of biologically active molecules.[1] The presence of the dichlorinated phenyl ring and the primary amine functionality makes it a versatile scaffold for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemical research. The chlorine substituents enhance the lipophilicity and metabolic stability of derivative compounds, and can play a crucial role in molecular recognition by biological targets. This guide provides detailed application notes and protocols for the use of this compound in several key organic transformations, offering insights into its reactivity and synthetic potential.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.

PropertyValueSource
CAS Number 67851-51-8[2]
Molecular Formula C₈H₉Cl₂N[2]
Molecular Weight 190.07 g/mol [2]
Boiling Point 266.4±25.0 °C (Predicted)[1]
Density 1.268±0.06 g/cm³ (Predicted)[1]
Appearance Clear LiquidBiosynth
Storage Store at 2-8°C[1]

Application in the Synthesis of Bioactive Molecules

The unique substitution pattern of this compound makes it a valuable precursor for compounds targeting the central nervous system (CNS), with potential applications as antidepressants and anxiolytics.[1] The dichlorophenyl moiety is a common feature in a number of CNS-active drugs, where it is thought to enhance binding selectivity to specific receptors.[1][3] Furthermore, this intermediate is utilized in the development of agrochemicals, contributing to the synthesis of novel herbicides and pesticides.[4]

Key Synthetic Transformations and Protocols

The primary amine of this compound is a nucleophilic handle that can readily participate in a variety of classical organic reactions. The following sections detail protocols for some of the most important transformations.

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis. The resulting N-acyl derivatives of this compound can serve as precursors for more complex heterocyclic systems or as final target molecules with biological activity.

The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acetyl chloride is a highly reactive acylating agent, and the reaction is typically performed at low temperatures to control its reactivity and minimize side reactions. A tertiary amine base, such as triethylamine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride.

start Dissolve this compound in anhydrous chloroform reagents Cool to 0°C start->reagents add_accl Add Acetyl Chloride dropwise reagents->add_accl add_tea Add Triethylamine dropwise add_accl->add_tea react Warm to RT and stir for 2-3 hours add_tea->react workup Aqueous Workup react->workup extract Extract with Chloroform workup->extract dry Dry organic layer and concentrate extract->dry product N-(2-(3,5-dichlorophenyl)ethyl)acetamide dry->product

Figure 1: Workflow for the N-acylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Acetyl chloride (1.5 equiv)[4]

  • Triethylamine (2.0 equiv)[4]

  • Anhydrous chloroform

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the solution to 0°C using an ice bath.[4]

  • Add acetyl chloride dropwise to the stirred solution while maintaining the temperature at 0°C.[4]

  • Following the addition of acetyl chloride, add triethylamine dropwise with vigorous stirring over five minutes.[4]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and stir vigorously for five minutes.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Heterocycle Synthesis: The Bischler-Napieralski Reaction

The N-acylated derivatives of this compound are excellent precursors for the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction.[5][6] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[5]

The Bischler-Napieralski reaction requires a strong dehydrating agent to promote the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization.[5] Phosphorus pentoxide and phosphorus oxychloride are commonly used for this purpose.[4] The reaction is typically carried out at elevated temperatures in a high-boiling aprotic solvent like toluene or acetonitrile.[4] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes the cyclization more challenging compared to electron-rich systems. Therefore, forcing conditions (reflux) are generally required.

start Dissolve N-(2-(3,5-dichlorophenyl)ethyl)acetamide in anhydrous toluene add_reagents Add P₂O₅ and POCl₃ start->add_reagents reflux Heat under reflux add_reagents->reflux cool Cool to 0°C reflux->cool quench Pour onto crushed ice cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product 6,8-dichloro-1-methyl-3,4-dihydroisoquinoline purify->product

Figure 2: Workflow for the Bischler-Napieralski reaction.

Materials:

  • N-(2-(3,5-dichlorophenyl)ethyl)acetamide (1.0 equiv)

  • Phosphorus pentoxide (1.5 w/w)[4]

  • Phosphorus oxychloride (3.0 equiv)[4]

  • Anhydrous toluene[4]

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve N-(2-(3,5-dichlorophenyl)ethyl)acetamide in anhydrous toluene in a round-bottom flask.[4]

  • Carefully add phosphorus pentoxide and phosphorus oxychloride to the solution.[4]

  • Heat the reaction mixture under reflux for the required duration (monitor by TLC).[4]

  • After completion, cool the solution to 0°C in an ice bath.[4]

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.[4]

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heterocycle Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[1][7] This reaction proceeds via an initial condensation to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution.[8]

The Pictet-Spengler reaction is typically acid-catalyzed to facilitate the formation of the electrophilic iminium ion intermediate.[7][8] However, the electron-deficient nature of the 3,5-dichlorophenyl ring in this compound makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution. Consequently, stronger acidic conditions, such as a superacid (e.g., trifluoromethanesulfonic acid), and higher temperatures may be required to achieve good yields.[8]

start Mix this compound and formaldehyde add_acid Add Trifluoromethanesulfonic acid start->add_acid heat Heat the reaction mixture add_acid->heat cool Cool to room temperature heat->cool neutralize Neutralize with base cool->neutralize extract Extract with organic solvent neutralize->extract purify Purify by column chromatography extract->purify product 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline purify->product

Figure 3: Workflow for the Pictet-Spengler reaction.

Materials:

  • This compound (1.0 equiv)

  • Formaldehyde (aqueous solution, e.g., 37%) (1.1 equiv)

  • Trifluoromethanesulfonic acid

  • Suitable organic solvent (e.g., dichloromethane)

  • Aqueous sodium hydroxide solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound in a suitable solvent, add formaldehyde.

  • Carefully add trifluoromethanesulfonic acid to the mixture at a controlled temperature.

  • Heat the reaction mixture to the required temperature and for the necessary duration, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid with an aqueous base (e.g., NaOH solution).

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the preparation of a diverse range of compounds, particularly those with potential applications in medicine and agriculture, is well-established. The protocols detailed in this guide provide a foundation for the exploration of its synthetic potential, and the underlying chemical principles can be adapted to a wide variety of substrates and target molecules. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

Application Notes & Protocols: 2-(3,5-Dichlorophenyl)ethanamine as a Foundational Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(3,5-Dichlorophenyl)ethanamine Scaffold

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in lead generation and optimization. This compound is a versatile primary amine that serves as a valuable starting point for the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the combination of a reactive primary amine, which allows for diverse chemical modifications, and a dichlorinated phenyl ring, which imparts specific and often advantageous physicochemical properties to the final compound.

The core structure is a derivative of β-phenylethylamine, a foundational motif for many endogenous neurotransmitters and a wide range of adrenergic and serotonergic drugs.[2][3][4] The strategic placement of chlorine atoms at the 3 and 5 positions of the phenyl ring is a key design element. This substitution pattern can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can significantly influence receptor binding affinity and selectivity by interacting with specific hydrophobic pockets within a target protein.[3][5] Consequently, this building block is frequently employed in the development of agents targeting the central nervous system (CNS) and other receptor systems where precise molecular recognition is paramount.[5]

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 67851-51-8[1]
Molecular Formula C₈H₉Cl₂N[1]
Molecular Weight 190.07 g/mol [1][5]
Boiling Point 266.4 °C (Predicted)[1][5]
Density 1.268 g/cm³ (Predicted)[1][5]

Synthesis of the Building Block: A Generalized Approach

While multiple synthetic routes can be envisioned, a common and reliable method to produce this compound involves the reduction of the corresponding nitrile, 3,5-dichlorophenylacetonitrile. This transformation can be achieved using various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

G cluster_0 Synthetic Workflow Start 3,5-Dichlorobenzyl Chloride Step1 Cyanation (e.g., NaCN, DMSO) Start->Step1 Intermediate 3,5-Dichlorophenyl- acetonitrile Step1->Intermediate Step2 Reduction (e.g., LiAlH4, THF or H2, Pd/C) Intermediate->Step2 Product 2-(3,5-Dichlorophenyl)- ethanamine Step2->Product

Caption: Generalized synthetic route to this compound.

Key Derivatization Protocols for Lead Generation

The primary amine of this compound is the key handle for molecular elaboration. Two of the most fundamental and powerful reactions for incorporating this scaffold into potential drug candidates are N-acylation (to form amides) and reductive amination (to form secondary or tertiary amines).

Protocol: N-Acylation for Amide Synthesis

N-acylation is a cornerstone reaction in medicinal chemistry for creating stable amide bonds.[6][7] This reaction is used to connect the amine building block to carboxylic acids, effectively "growing" the molecule and introducing new pharmacophoric elements. The resulting amide functionality is a common feature in many approved drugs, often participating in crucial hydrogen bonding interactions with the biological target.

G cluster_1 N-Acylation Workflow Amine This compound (1.0 equiv) Reaction Combine at 0 °C, then stir at RT (Monitor by TLC/LC-MS) Amine->Reaction AcidChloride Acyl Chloride / Carboxylic Acid (1.1 equiv) AcidChloride->Reaction SolventBase Solvent (e.g., CH2Cl2) Base (e.g., DIPEA, 1.5 equiv) SolventBase->Reaction Workup Aqueous Workup (e.g., H2O, brine) Reaction->Workup Purify Dry (Na2SO4) & Purify (Column Chromatography) Workup->Purify Product N-Acylated Product (Amide) Purify->Product

Caption: Experimental workflow for the N-acylation of the primary amine.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in a suitable anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. If starting from a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC) would be used instead.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Workup: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

Causality Note: The use of a base like DIPEA is crucial to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion. The aqueous workup steps are designed to remove excess reagents and byproducts.

Protocol: Reductive Amination for C-N Bond Formation

Reductive amination is arguably one of the most important C-N bond-forming reactions in pharmaceutical synthesis.[8] It allows for the reaction of our primary amine with an aldehyde or ketone to form a more substituted secondary or tertiary amine. This is a powerful method for introducing a vast range of substituents onto the nitrogen atom, which is often a key determinant of receptor selectivity and overall pharmacological profile.[2][3][9]

G cluster_2 Reductive Amination Workflow Amine This compound (1.1 equiv) Solvent Solvent (e.g., EtOAc, DCE) Amine->Solvent Carbonyl Aldehyde / Ketone (1.0 equiv) Carbonyl->Solvent ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)3, 1.2 equiv) Solvent->ReducingAgent Stir briefly Reaction Stir at RT for 6-24h (Monitor by TLC/LC-MS) ReducingAgent->Reaction Workup Quench (sat. NaHCO3) & Extract (EtOAc) Reaction->Workup Purify Dry (Na2SO4) & Purify (Column Chromatography) Workup->Purify Product Secondary / Tertiary Amine Purify->Product

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

  • Preparation: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., Ethyl Acetate (EtOAc) or 1,2-Dichloroethane (DCE)), add this compound (1.1 eq).[10]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine/enamine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq), portion-wise to the mixture.[10][11]

  • Reaction: Stir the reaction at room temperature for 6-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.[10] Extract the aqueous layer with EtOAc (3x).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography to afford the desired secondary amine.

Causality Note: Sodium triacetoxyborohydride is a preferred reagent because it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the intermediate iminium ion formed in situ.[11] This selectivity is key to the success of the one-pot procedure.

Structure-Activity Relationship (SAR) Insights

The utility of this compound is best understood through the lens of Structure-Activity Relationships (SAR). The modifications enabled by the protocols above directly influence how the resulting molecule interacts with its biological target.

Structural FeatureSAR ImplicationExample / Rationale
β-Phenylethylamine Core Essential for activity at many amine receptors.The two-carbon spacer between the aromatic ring and the nitrogen is optimal for binding to adrenergic and serotonergic receptors.[2][3]
3,5-Dichloro Substitution Enhances binding selectivity and metabolic stability.The chlorine atoms can engage in hydrophobic or halogen-bonding interactions in a receptor pocket.[12] This pattern also blocks potential sites of aromatic hydroxylation, increasing the compound's half-life.[3]
N-Substitution (R₁) Determines receptor selectivity (e.g., α vs. β).As the steric bulk of the substituent on the nitrogen increases, activity often shifts from α-adrenergic to β-adrenergic agonism.[3] This is a classic principle exploited in drug design.
N-Acyl/Sulfonyl Group Introduces H-bond donors/acceptors.An amide or sulfonamide linker can orient other parts of the molecule and form critical hydrogen bonds with receptor residues, as seen in some PPARγ modulators.[12]

The dichlorophenyl motif is a recurring feature in potent, selective ligands. For instance, in the development of selective thyroid hormone receptor β agonists, a 3,5-dichlorophenyl group was a key component of the final clinical candidate, MGL-3196.[13] Similarly, the anti-diabetic agent INT131 features a dichlorinated phenyl ring that makes critical π–π stacking interactions within the PPARγ ligand-binding domain.[12] These examples underscore the power of the dichlorophenyl moiety in achieving high-affinity and selective target engagement.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that provides a robust starting point for medicinal chemistry campaigns. Its β-phenylethylamine core provides a proven scaffold for biological activity, while the 3,5-dichloro substitution pattern offers a handle to fine-tune potency, selectivity, and pharmacokinetic properties. The straightforward and high-yielding derivatization reactions, such as N-acylation and reductive amination, allow for the rapid generation of diverse chemical libraries. By understanding the underlying SAR principles and applying the robust protocols detailed here, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and interpretive guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(3,5-Dichlorophenyl)ethanamine. As a key intermediate in pharmaceutical synthesis and a structural motif in various biologically active compounds, unambiguous structural verification is paramount. This guide outlines optimized procedures for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We delve into the causal reasoning behind specific experimental choices and provide a complete analysis of the expected spectral data, establishing a benchmark for researchers and quality control analysts in the fields of medicinal chemistry, process development, and analytical sciences.

Introduction: The Significance of Structural Verification

This compound is a primary amine derivative of phenylethylamine, a core scaffold in many neurotransmitters and pharmaceutical agents. The specific 3,5-dichloro substitution pattern significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery. Given the potential for isomeric impurities arising during synthesis, a robust and unambiguous method for structural confirmation is not merely procedural but essential for ensuring downstream efficacy and safety.

NMR spectroscopy offers an unparalleled, non-destructive method for elucidating molecular structure in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. This note serves as a field-proven guide to leveraging the full power of modern NMR techniques for the definitive characterization of this compound.

Experimental Design & Rationale

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is directly contingent on the meticulous preparation of the sample. The primary objective is to achieve a homogeneous solution of the analyte at a suitable concentration, free from paramagnetic impurities and interfering signals.

Protocol: Sample Preparation for this compound

  • Analyte Purity: Ensure the analyte is of sufficient purity (>95%), as impurities will complicate spectral analysis. If necessary, purify the compound using standard techniques like column chromatography or recrystallization prior to NMR analysis.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection & Justification:

    • Primary Choice: Deuterated chloroform (CDCl₃) is the recommended solvent. Its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H) make it an excellent first choice.

    • Alternative: For studies involving proton exchange (e.g., observing the -NH₂ protons), deuterated dimethyl sulfoxide (DMSO-d₆) is superior. It is a more polar, hydrogen-bond-accepting solvent that slows down the exchange rate of labile protons with water, allowing them to be more clearly observed and to show coupling to adjacent protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution and create a homogeneous solution. A clear, particulate-free solution is required.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube (e.g., Norell® 509-UP or equivalent).

  • Internal Standard (Optional but Recommended): For quantitative NMR (qNMR) or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is defined as 0.00 ppm and provides a sharp singlet. However, for routine structural confirmation, referencing to the residual solvent peak is sufficient.

NMR Experiment Selection: A Multi-faceted Approach

A suite of NMR experiments is employed to build a complete structural picture, moving from basic connectivity to through-bond correlations.

G

Data Interpretation & Analysis

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used.

Note: For the purpose of NMR assignment, the ethylamine chain carbons are designated C7 (benzylic, -CH₂-) and C8 (amino, -CH₂-), with their attached protons labeled accordingly.

¹H NMR Spectrum: Proton Environments

The ¹H NMR spectrum provides the initial overview of the proton environments. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H2, H6~7.20Doublet (d)2HAromatic protons ortho to the ethyl group. Deshielded by the ring current. Appear as a doublet due to coupling with H4.
H4~7.15Triplet (t)1HAromatic proton para to the ethyl group. Appears as a triplet due to coupling with H2 and H6.
H7 (α-CH₂)~2.95Triplet (t)2HMethylene group adjacent to the aromatic ring (benzylic). Deshielded by the ring. Coupled to H8.
H8 (β-CH₂)~2.80Triplet (t)2HMethylene group adjacent to the amine. Deshielded by the electronegative nitrogen. Coupled to H7.
-NH₂0.5 - 5.0Broad Singlet (br s)2HLabile amine protons. The chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and rapid exchange.[1] This rapid exchange typically prevents observation of coupling to H8.[1][2]
¹³C NMR Spectrum: Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phase

Carbon LabelPredicted δ (ppm)DEPT-135 SignalRationale
C1~143AbsentQuaternary aromatic carbon attached to the ethyl group. No attached protons.
C3, C5~135AbsentQuaternary aromatic carbons bonded to chlorine. Deshielded by the electronegative Cl atoms.
C2, C6~128Positive (CH)Aromatic CH carbons.
C4~126Positive (CH)Aromatic CH carbon.
C7 (α-CH₂)~40Negative (CH₂)Aliphatic carbon adjacent to the aromatic ring.
C8 (β-CH₂)~38Negative (CH₂)Aliphatic carbon adjacent to the amine group. Deshielded by nitrogen.[1]
2D NMR: Confirming Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra into a final, unambiguous structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] For this compound, the key expected correlation is a cross-peak between the benzylic protons (H7, ~2.95 ppm) and the amino-adjacent protons (H8, ~2.80 ppm). This definitively establishes the ethyl chain connectivity. Weaker, long-range coupling between H2/H6 and H4 on the aromatic ring may also be observed.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, confirming one-bond C-H connections.[5][6] It is a highly sensitive method for pairing the proton and carbon assignments made from 1D spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[6][7] This allows for the connection of molecular fragments across quaternary carbons.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

Proton (¹H)Correlates to Carbon (¹³C)Type of CorrelationSignificance
H7 (~2.95 ppm)C1, C2, C6, C8²JCH & ³JCHCrucial: Connects the ethyl chain (via C8) to the aromatic ring (via C1, C2, C6). Confirms the point of attachment.
H8 (~2.80 ppm)C7²JCHConfirms the ethyl chain connectivity.
H2, H6 (~7.20 ppm)C4, C1, C3, C5²JCH & ³JCHConfirms the substitution pattern of the aromatic ring.
H4 (~7.15 ppm)C2, C6²JCHConfirms the connectivity within the aromatic ring.

// Define nodes for labels H7_label [label="H7", pos="2.2,0.8!"]; H8_label [label="H8", pos="3.0,1.2!"]; H2_label [label="H2", pos="0.5,1.5!"];

C1_label [label="C1", pos="1.2,0.5!"]; C2_label [label="C2", pos="0.8,1.0!"]; C8_label [label="C8", pos="2.8,0.8!"];

// Draw arrows H7_label -> C1_label [color="#EA4335", arrowhead=vee, label="³J"]; H7_label -> C2_label [color="#EA4335", arrowhead=vee, label="²J"]; H7_label -> C8_label [color="#34A853", arrowhead=vee, label="²J"]; H2_label -> C1_label [color="#4285F4", arrowhead=vee, label="²J"]; } tfd Figure 3: Visualization of key long-range HMBC correlations confirming the ethyl-to-aryl connection.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the protocols and interpretive logic outlined in this note, researchers can unambiguously confirm the identity, substitution pattern, and purity of this important chemical intermediate. The expected chemical shifts and correlation patterns detailed herein serve as a reliable benchmark for quality control and synthetic chemistry applications.

References

Application Note: Quantitative Analysis of 2-(3,5-Dichlorophenyl)ethanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a comprehensive and robust method for the quantitative analysis of 2-(3,5-Dichlorophenyl)ethanamine in complex matrices. As a crucial building block in pharmaceutical synthesis, the precise quantification of this compound is paramount for research, development, and quality control.[1][2] This guide provides a detailed protocol encompassing sample preparation, optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis strategies. The methodologies are designed to ensure high sensitivity, selectivity, and reproducibility, addressing the needs of researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a substituted phenylethylamine derivative that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring, imparts specific physicochemical properties that necessitate a tailored analytical approach. The presence and concentration of this amine are critical quality attributes in drug manufacturing and research, demanding a highly selective and sensitive analytical method for its quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled selectivity and sensitivity for the analysis of small molecules in complex mixtures.[3] This document provides a foundational protocol that can be adapted to specific laboratory instrumentation and matrix requirements, ensuring reliable and accurate results.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of this compound hinges on understanding its behavior during ionization and subsequent fragmentation.

Ionization: As a primary amine, this compound is readily protonated. Electrospray ionization (ESI) in positive ion mode is the preferred technique due to its soft ionization nature, which typically yields a prominent protonated molecule, [M+H]⁺.[4][5] The molecular weight of this compound is 190.07 g/mol , thus the expected m/z for the protonated molecule is approximately 191.08.[1]

Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the protonated molecule will fragment in a predictable manner. For phenylethylamine derivatives, characteristic fragmentation pathways include:

  • Alpha-cleavage: Breakage of the Cα-Cβ bond, leading to the formation of a stable iminium ion.

  • Beta-cleavage: Cleavage of the bond between the ethyl side chain and the phenyl ring.

  • Neutral Loss: Elimination of small, stable molecules like ammonia (NH₃).[4][5]

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the precursor and fragment ions containing the dichlorinated phenyl ring, which can be used as an additional point of confirmation.

cluster_ionization Ionization Source (ESI+) cluster_fragmentation Collision Cell (CID) Analyte This compound (M, MW=190.07) Precursor [M+H]⁺ m/z ≈ 191.08 Analyte->Precursor +H⁺ Frag1 Product Ion 1 (e.g., Loss of NH₃) m/z ≈ 174.05 Precursor->Frag1 Fragmentation Frag2 Product Ion 2 (e.g., Alpha-Cleavage) m/z ≈ 175.00 Precursor->Frag2 Frag3 Product Ion 3 (e.g., Beta-Cleavage) m/z ≈ 30.05 Precursor->Frag3

Caption: Predicted Ionization and Fragmentation Workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point and should be optimized for the specific instrumentation and matrix used in your laboratory.

Sample Preparation: Isolating the Analyte

The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte. For plasma or serum samples, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.[6][7]

Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This protocol is effective for extracting basic compounds like this compound from biological fluids.[7]

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6).

  • Loading: To 0.5 mL of the sample (e.g., plasma), add an internal standard and 0.5 mL of 0.1 M phosphate buffer (pH 6). Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis: The Core of Quantification

The chromatographic separation and mass spectrometric detection parameters must be carefully optimized for accurate and reliable quantification.

Sample Reconstituted Sample Autosampler Autosampler Injection Sample->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 CID Collision Cell (Q2) Fragmentation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Selection CID->MS2 Detector Detector MS2->Detector Data Data Acquisition System Detector->Data

Caption: Experimental Workflow for LC-MS/MS Analysis.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System Standard UHPLC/HPLC SystemProvides the necessary resolution and reproducibility for complex sample analysis.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for phenylethylamine compounds.
Mobile Phase A 0.1% Formic acid in waterAcidic modifier promotes protonation of the amine for better ESI efficiency and improves peak shape.[8]
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.A standard gradient to elute the analyte with good peak shape. Optimization may be required based on the matrix.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using Multiple Reaction Monitoring (MRM).[9]
Ionization Mode Positive Electrospray Ionization (ESI+)Amines readily form positive ions.[4][5]
Capillary Voltage 3.5 kVOptimize for maximum signal intensity of the precursor ion.
Source Temperature 150 °CAids in desolvation.
Desolvation Temp. 400 °CFacilitates the removal of solvent from the ESI droplets.
Gas Flow Optimize for specific instrumentCrucial for efficient desolvation and ion transfer.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[9]

Data Analysis and Method Validation

Quantitative analysis is performed by monitoring specific precursor-to-product ion transitions for both the analyte and a suitable internal standard.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeRationale
This compound191.08174.05QuantifierLoss of ammonia (NH₃)[4]
This compound191.08175.00QualifierFragment from alpha-cleavage[5]
Internal Standard (e.g., Deuterated)Specific to ISSpecific to IS-To correct for matrix effects and variability.

Note: The exact m/z values should be confirmed by direct infusion of a standard solution into the mass spectrometer.

Method Validation: A rigorous method validation is essential to ensure the reliability of the results. Key validation parameters to assess include:

  • Linearity and Range: Establish a calibration curve with at least five standards to demonstrate a linear response over the desired concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of the analyte in the matrix under various storage conditions.

Conclusion: A Framework for Success

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with an understanding of the underlying principles of ionization and fragmentation, empower researchers and drug development professionals to implement a robust and reliable analytical method. Adherence to rigorous method validation ensures that the data generated is accurate, precise, and fit for purpose in a regulated and research-oriented environment.

References

Application Notes and Protocols: Characterization of 2-(3,5-Dichlorophenyl)ethanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Topic: Application of 2-(3,5-Dichlorophenyl)ethanamine in Neuroscience Research

Introduction: Unveiling the Potential of a Novel Neuromodulatory Agent

The 2-phenethylamine scaffold is a cornerstone in the development of compounds targeting the central nervous system, serving as the backbone for many endogenous neurotransmitters and synthetic drugs.[1] Variations in substitution on the phenyl ring and ethylamine side chain can profoundly influence the pharmacological properties of these molecules, dictating their affinity and selectivity for various transporters and receptors.[2][3] The compound this compound is a structurally intriguing analog within this class, featuring a distinct dichlorination pattern on the phenyl ring. While it has been identified as a versatile building block for the synthesis of CNS-active agents, its specific applications and mechanisms of action in neuroscience remain largely unexplored.

This guide provides a comprehensive framework for the characterization of this compound, with a primary focus on its hypothesized interaction with the serotonin transporter (SERT). The rationale for this focus is derived from the well-established role of the dichlorophenyl moiety in high-affinity SERT ligands, such as the widely prescribed antidepressant sertraline, which contains a 3,4-dichlorophenyl group.[4][5] By presenting detailed protocols for in vitro and in vivo studies, this document aims to empower researchers to elucidate the pharmacological profile of this compound and unlock its potential as a novel tool for probing the serotonergic system and as a lead compound for drug discovery.

Hypothesized Mechanism of Action: Targeting the Serotonin Transporter

The primary mechanism of action for many psychoactive phenethylamines involves their interaction with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission.[6] The structural similarity of this compound to known SERT inhibitors suggests that its primary molecular target is likely the serotonin transporter.

Inhibition of SERT by a ligand blocks the reuptake of serotonin (5-HT), leading to an increase in the extracellular concentration of this neurotransmitter. This enhancement of serotonergic signaling is the therapeutic mechanism of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[6] The interaction of this compound with SERT is predicted to be competitive, with the molecule binding to the central substrate-binding site of the transporter, thereby preventing the binding and translocation of serotonin.

The following diagram illustrates the hypothesized mechanism of action of this compound at the serotonergic synapse.

Caption: Hypothesized mechanism of this compound at the synapse.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed, step-by-step guide for these investigations.

Part 1: In Vitro Characterization of Monoamine Transporter Interaction

Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Non-labeled inhibitors for non-specific binding determination (e.g., Paroxetine for SERT, GBR 12909 for DAT, Desipramine for NET)

  • This compound stock solution (in DMSO)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well plates

  • Filtration apparatus with glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective non-labeled inhibitor.

      • Displacement: Cell membranes, radioligand, and varying concentrations of this compound.

    • Incubate the plates at the appropriate temperature and duration (e.g., room temperature for 1-2 hours).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit serotonin uptake into presynaptic nerve terminals.

Materials:

  • Rodent brain tissue (e.g., striatum, hippocampus, or whole brain minus cerebellum)

  • Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer

  • [³H]Serotonin ([³H]5-HT)

  • Selective uptake inhibitors for DAT and NET (e.g., GBR 12935 and Nisoxetine) to ensure measurement of SERT-specific uptake.

  • This compound stock solution (in DMSO)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well plates

  • Filtration apparatus with glass fiber filters

Procedure:

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at a higher speed to pellet the synaptosomes (resealed nerve terminals).

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle in the presence of DAT and NET inhibitors.

    • Initiate the uptake reaction by adding a known concentration of [³H]5-HT.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the accumulated radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]5-HT uptake against the log concentration of this compound.

Part 2: In Vivo Assessment of Neurochemical Effects

Objective: To measure the effect of systemic administration of this compound on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Surgical instruments

  • Anesthesia

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • This compound for injection (dissolved in a suitable vehicle)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) at the desired dose(s).

    • Continue collecting dialysate samples for several hours post-injection.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for serotonin concentration using HPLC-ED.

  • Data Analysis:

    • Express the serotonin concentrations in each sample as a percentage of the average baseline concentration.

    • Plot the mean percentage of baseline serotonin levels over time for each treatment group.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes in extracellular serotonin levels.

Microdialysis_Workflow cluster_surgery Surgical Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase anesthesia Anesthetize Animal stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic implant Implant Guide Cannula stereotaxic->implant recovery Surgical Recovery implant->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Samples perfusion->baseline injection Administer Compound baseline->injection post_injection Collect Post-Injection Samples injection->post_injection hplc Analyze Samples via HPLC-ED post_injection->hplc data_processing Calculate % Baseline hplc->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis

Caption: Experimental workflow for in vivo microdialysis.

Expected Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments. The values for related compounds are included for comparative purposes.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)[³H]5-HT Uptake IC₅₀ (nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Sertraline~0.2-2~25-50~250-500~1-10
Paroxetine~0.1-1~100-300~50-150~0.5-5
Fluoxetine~1-10~500-1000~100-300~5-20

Note: Ki and IC₅₀ values can vary depending on the specific assay conditions and tissue/cell line used.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of positive controls (known selective inhibitors) in both the binding and uptake assays will confirm the validity of the experimental setup. In the in vivo microdialysis studies, the collection of a stable baseline of extracellular serotonin levels before drug administration is crucial for the reliable interpretation of the results. Furthermore, conducting dose-response studies will establish a clear relationship between the concentration of this compound and its biological effects.

Conclusion and Future Directions

The application notes and protocols provided in this guide offer a robust framework for the initial characterization of this compound as a potential modulator of the serotonergic system. By systematically evaluating its binding affinity, functional potency, and in vivo neurochemical effects, researchers can build a comprehensive pharmacological profile of this novel compound.

Further studies could explore its effects on other neurotransmitter systems, its behavioral pharmacology in animal models of depression and anxiety, and its pharmacokinetic properties. The elucidation of the structure-activity relationships of a series of 3,5-disubstituted phenethylamines could also provide valuable insights for the rational design of new therapeutic agents with improved potency and selectivity. The exploration of this compound holds the promise of not only providing a new tool for neuroscience research but also potentially laying the groundwork for the development of next-generation therapeutics for neuropsychiatric disorders.

References

Application Notes and Protocols for 2-(3,5-Dichlorophenyl)ethanamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Unveiling the Potential of 2-(3,5-Dichlorophenyl)ethanamine

This compound is a substituted phenethylamine derivative that holds significant promise as a versatile building block in the synthesis of novel psychoactive compounds and therapeutic agents.[1] Its structural resemblance to known monoamine transporter ligands suggests its potential utility in receptor binding assays aimed at identifying and characterizing new drugs targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] These transporters are critical for regulating neurotransmitter levels in the synapse and are the primary targets for a wide range of medications, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as drugs of abuse.[2][4]

This guide provides a comprehensive framework for utilizing this compound in receptor binding assays. We will delve into the foundational principles of these assays, offer detailed, step-by-step protocols for their execution, and provide insights into the critical data analysis required to interpret the results accurately. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data for researchers in pharmacology, neuroscience, and drug discovery.

The Scientific Bedrock: Understanding Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (in this case, a derivative of this compound) and its target receptor. The fundamental principle is to measure the amount of a labeled ligand (typically radiolabeled) that binds to a receptor preparation. By competing with the labeled ligand for the same binding site, an unlabeled test compound can displace it, and the extent of this displacement reveals the test compound's affinity for the receptor.

Key Concepts:
  • Total Binding: The total amount of radioligand that associates with the receptor preparation. This includes both specific binding to the target receptor and non-specific binding to other components.[5]

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to sites other than the target receptor, such as the filter apparatus, lipids, or other proteins.[5][6] NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[5]

  • Specific Binding: The amount of radioligand that binds specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[5][7]

The primary data generated from these assays are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

  • IC₅₀: The concentration of the unlabeled test compound required to displace 50% of the specific binding of the radioligand.[8] It is an empirical value that is dependent on the experimental conditions, particularly the concentration of the radioligand used.[9]

  • Kᵢ (Inhibition Constant): A measure of the affinity of the unlabeled ligand for the receptor.[10] Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of the assay conditions.[8][9] It is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8][10]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Derivatives setup_tubes Set Up Assay Tubes: - Total Binding - Non-Specific Binding - Test Compound Concentrations prep_compound->setup_tubes prep_receptor Prepare Receptor Source (e.g., cell membranes, synaptosomes) add_reagents Add Reagents: 1. Buffer 2. Unlabeled Ligand/Vehicle 3. Radioligand 4. Receptor Preparation prep_receptor->add_reagents prep_radioligand Prepare Radioligand Solution prep_radioligand->add_reagents setup_tubes->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation separation Separate Bound from Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_data Plot % Inhibition vs. [Compound] calc_specific->plot_data determine_ic50 Determine IC50 from Curve Fit plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki G start_x end_x start_x->end_x Bound (B) start_y end_y start_y->end_y Bound/Free (B/F) line_start line_end line_start->line_end slope x_intercept

References

Troubleshooting & Optimization

"troubleshooting 2-(3,5-Dichlorophenyl)ethanamine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of 2-(3,5-Dichlorophenyl)ethanamine

Introduction

Welcome to the Technical Support Center for the synthesis of this compound (CAS No: 67851-51-8). This molecule is a crucial building block in the development of various compounds, particularly those active in the central nervous system (CNS).[1][2] Its synthesis, while conceptually straightforward, presents several potential challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting advice grounded in chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a robust, reproducible synthesis.

Primary Synthetic Pathway: An Overview

The most common and direct route to this compound is the reduction of the corresponding nitrile, 3,5-Dichlorophenylacetonitrile. This transformation can be achieved using several reducing agents, with lithium aluminum hydride (LiAlH₄) being a frequent choice due to its high reactivity.[3][4] Alternative methods include catalytic hydrogenation.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reduction Step cluster_product Final Product SM 3,5-Dichlorophenylacetonitrile reagents 1. Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) 2. Anhydrous Solvent (e.g., THF, Diethyl Ether) SM->reagents Reaction FP This compound reagents->FP Workup & Purification Low_Yield_Troubleshooting Start Low Yield / No Reaction Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, N₂ atm)? Start->Check_Moisture Check_Reagent Assess LiAlH₄ Quality (Fresh bottle? Active?) Check_Moisture->Check_Reagent Yes Fix_Moisture ACTION: Dry all components rigorously. Check_Moisture->Fix_Moisture No Check_Stoichiometry Confirm Stoichiometry (≥0.5 eq LiAlH₄, excess preferred)? Check_Reagent->Check_Stoichiometry Yes Fix_Reagent ACTION: Use fresh, verified LiAlH₄. Check_Reagent->Fix_Reagent No Check_Temp Review Reaction Conditions (Refluxed to completion?) Check_Stoichiometry->Check_Temp Yes Fix_Stoichiometry ACTION: Recalculate and use molar excess. Check_Stoichiometry->Fix_Stoichiometry No Fix_Temp ACTION: Heat to reflux and monitor by TLC. Check_Temp->Fix_Temp No Success Problem Resolved Check_Temp->Success Yes Fix_Moisture->Success Fix_Reagent->Success Fix_Stoichiometry->Success Fix_Temp->Success Side_Reaction Nitrile R-C≡N Imine [R-CH=NH] (Imine Intermediate) Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂/Catalyst SecondaryAmine R-CH₂-NH-CH₂-R (Secondary Amine Impurity) Imine->SecondaryAmine + H₂/Catalyst PrimaryAmine->Imine Nucleophilic Attack (Side Reaction)

References

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dichlorophenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will explore the most common synthetic routes, troubleshoot potential pitfalls with evidence-based solutions, and provide optimized protocols.

Introduction: Navigating the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly lower the yield and purity. The primary challenges typically arise from incomplete reactions, the formation of stubborn byproducts, and difficulties during purification. This guide provides a structured approach to identifying and solving these problems, grounded in established chemical principles.

We will focus on the two most prevalent and practical synthetic pathways:

  • Route A: A two-step synthesis involving the formation of 2-(3,5-Dichlorophenyl)acetonitrile followed by its reduction.

  • Route B: A one-pot reductive amination of 3,5-Dichlorophenylacetaldehyde.

Diagram: Overview of Synthetic Pathways

Synthesis_Pathways cluster_0 Route A: Nitrile Reduction Pathway cluster_1 Route B: Reductive Amination Pathway A_Start 3,5-Dichlorobenzyl Halide A_Mid 2-(3,5-Dichlorophenyl)acetonitrile A_Start->A_Mid  + NaCN / KCN   A_End Target Product A_Mid->A_End  Reduction (e.g., LiAlH4, H2/Catalyst)   B_Start 3,5-Dichlorophenylacetaldehyde B_End Target Product B_Start->B_End  + NH3 source + Reducing Agent (e.g., NaBH3CN)   Troubleshooting_Nitrile_Reduction Start Low Yield / Impure Product in Nitrile Reduction Check1 Is the reaction incomplete? (TLC/GC-MS shows starting nitrile) Start->Check1 Check2 Are there side products? (e.g., secondary amine, aldehyde) Check1->Check2 No Action1 Increase reaction time or temperature. Increase equivalents of reducing agent. Ensure catalyst (if used) is active. Check1->Action1 Yes Action2a Ensure strictly anhydrous conditions. Quench reaction carefully to avoid imine hydrolysis. Check2->Action2a Yes (Aldehyde present) Action2b For catalytic hydrogenation, add ammonia. For hydride reduction, use inverse addition (add nitrile to hydride). Check2->Action2b Yes (Secondary Amine present) Action3 Focus on purification. Consider converting to HCl salt for easier crystallization. Check2->Action3 No

References

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dichlorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and detailed, step-by-step solutions.

Route 1: Reduction of 2-(3,5-Dichlorophenyl)acetonitrile

This synthetic pathway is a common and direct method for preparing the target amine. However, it is not without its challenges, primarily concerning over-alkylation and incomplete reaction.

Question: My reaction is consuming the starting nitrile, but I'm observing significant amounts of higher molecular weight impurities, which I suspect are the secondary amine, bis[2-(3,5-dichlorophenyl)ethyl]amine, and the corresponding tertiary amine. Why is this happening and how can I prevent it?

Answer: This is a classic side reaction in nitrile reductions. The primary amine product is nucleophilic and can react with the imine intermediate that forms during the reaction. This leads to the formation of secondary and, subsequently, tertiary amines.

Mechanism of Side-Product Formation:

G cluster_main Main Reaction cluster_side Side Reaction Nitrile 2-(3,5-Dichlorophenyl)acetonitrile Imine Imine Intermediate Nitrile->Imine [H] Primary_Amine This compound (Desired Product) Imine->Primary_Amine [H] Secondary_Amine Secondary Amine Impurity Imine->Secondary_Amine + Primary Amine - NH3 Tertiary_Amine Tertiary Amine Impurity Secondary_Amine->Tertiary_Amine + Imine Intermediate - NH3

Caption: Formation of secondary and tertiary amine impurities.

Troubleshooting Protocol:

Potential Cause Recommended Solution Scientific Rationale
Reaction of primary amine with imine intermediate 1. Add excess ammonia or ammonium hydroxide to the reaction mixture. This is particularly effective for catalytic hydrogenations.[1]The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.
2. Use a "slow addition" or "inverse addition" method for hydride reductions (e.g., LiAlH₄). Add the nitrile solution slowly to the hydride slurry.This ensures that the imine intermediate is rapidly reduced to the primary amine before it has a chance to react with the already formed product, as the reducing agent is always in excess.
Catalyst choice in hydrogenation 3. Employ specific catalysts known to favor primary amine formation, such as Raney Nickel or Cobalt Boride. [2]These catalysts can be more selective for the reduction of the nitrile to the primary amine, minimizing the subsequent side reactions. The choice of catalyst can significantly influence the product distribution.[2]
Inefficient workup 4. Perform a careful acidic workup. After quenching the reaction, acidify the aqueous layer to protonate all amine species. The non-basic impurities can be extracted with an organic solvent. Then, basify the aqueous layer to liberate the free amines for extraction.This allows for a cleaner separation of the desired basic amine product from non-basic impurities.

Experimental Protocol: Reduction of 2-(3,5-Dichlorophenyl)acetonitrile with LiAlH₄

  • Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Reaction: Dissolve 2-(3,5-dichlorophenyl)acetonitrile (1 equivalent) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams.[3]

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Route 2: Reductive Amination of 3,5-Dichlorophenylacetaldehyde with Ammonia

This method involves the in situ formation of an imine from the aldehyde and ammonia, followed by its immediate reduction to the primary amine.

Question: My reductive amination is yielding a significant amount of the corresponding alcohol, 2-(3,5-dichlorophenyl)ethanol. What is causing this and how can I improve the selectivity for the amine?

Answer: This side product arises from the direct reduction of the starting aldehyde by your reducing agent. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions that do not sufficiently favor imine formation.

Competitive Reaction Pathways:

G cluster_desired Desired Pathway cluster_side Side Reaction Aldehyde 3,5-Dichlorophenylacetaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol Alcohol Impurity Aldehyde->Alcohol Non-selective [H] Amine Desired Primary Amine Imine->Amine Selective [H]

Caption: Competition between imine reduction and aldehyde reduction.

Troubleshooting Protocol:

Potential Cause Recommended Solution Scientific Rationale
Non-selective reducing agent 1. Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices.[4][5]These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion), thus maximizing the yield of the desired amine.[4]
Slow imine formation 2. Adjust the reaction pH to be weakly acidic (pH 4-6). This can be achieved by adding a small amount of acetic acid.Mildly acidic conditions catalyze the formation of the imine intermediate. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.[6]
3. Allow sufficient time for imine formation before adding the reducing agent. If using a less selective reducing agent like NaBH₄, pre-stir the aldehyde and ammonia source for a period before introducing the hydride.This allows the equilibrium to shift towards the imine, providing a higher concentration of the desired intermediate for reduction.
Reaction conditions 4. Use an appropriate solvent. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for reactions with NaBH(OAc)₃.[4]These solvents are compatible with the reducing agent and facilitate the reaction.

Experimental Protocol: Reductive Amination with NaBH(OAc)₃

  • Setup: To a round-bottom flask, add 3,5-dichlorophenylacetaldehyde (1 equivalent) and a suitable solvent such as dichloromethane (DCM) or methanol.

  • Amine Source: Add a solution of ammonia in methanol (e.g., 7N solution, 2-3 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain the crude amine, which can then be purified by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark oil and difficult to purify by distillation. Are there alternative purification methods?

A1: Yes. A highly effective method for purifying amines is to convert them to their hydrochloride salt. Dissolve the crude amine oil in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The amine hydrochloride salt will precipitate as a solid, which can be collected by filtration and washed with cold solvent. This process is excellent for removing non-basic impurities. The pure free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

Q2: During the catalytic hydrogenation of the nitrile, my catalyst seems to lose activity over time. What could be the cause?

A2: Catalyst deactivation can occur for several reasons. The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvents. Additionally, the amine product itself can sometimes adsorb strongly to the catalyst surface, blocking active sites. To mitigate this, ensure high purity of your starting materials and consider using a solvent system that minimizes product adsorption. In some cases, intermittent washing of the catalyst might be necessary in continuous flow setups.[7]

Q3: Can I use a one-pot method starting from 3,5-dichlorobenzyl chloride?

A3: Yes, a two-step, one-pot synthesis is feasible. First, convert 3,5-dichlorobenzyl chloride to 2-(3,5-dichlorophenyl)acetonitrile using sodium or potassium cyanide in a suitable solvent like DMSO or aqueous ethanol. After the completion of this step, the resulting nitrile can be reduced in situ. However, this requires a reducing agent that is compatible with the solvent and any remaining reagents from the first step. This approach is more complex and requires careful optimization to avoid side reactions.

Q4: I am concerned about the toxicity of sodium cyanoborohydride. Are there safer alternatives for reductive amination?

A4: Absolutely. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used, safer alternative to NaBH₃CN. It is not as toxic and does not generate cyanide gas upon acidic workup. It is a mild and selective reducing agent, making it an excellent choice for most reductive aminations.[4]

References

Technical Support Center: 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dichlorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and well-ventilated place. Recommended storage temperatures are typically between 10°C - 25°C. It is crucial to keep the container tightly closed to prevent exposure to atmospheric moisture and carbon dioxide.

Q2: How does exposure to air and light affect the stability of this compound?

A2: Like many phenylethylamines, this compound is susceptible to degradation upon exposure to air and light. The primary amine group can be oxidized by atmospheric oxygen, a process that can be accelerated by light.[1] Furthermore, as a basic compound, it can react with atmospheric carbon dioxide to form a carbonate salt.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: While specific solubility data in a wide range of solvents is not extensively published, phenylethylamines are generally soluble in organic solvents such as methanol, ethanol, and acetonitrile. For aqueous solutions, the use of a buffer system is recommended to control pH, which can significantly impact stability. The hydrochloride salt form may exhibit better solubility in water.

Q4: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?

A4: A decrease in purity is likely due to chemical degradation. The most common degradation pathways for phenylethylamines include oxidation of the amine group. Elevated temperatures and exposure to light can accelerate these degradation processes.[1] It is also possible that the compound is reacting with impurities in the solvent or with atmospheric components.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, as they can readily degrade the amine functional group. Also, be mindful of the basic nature of the free amine, which can react with acidic compounds. When preparing formulations, it is essential to assess the compatibility with all excipients.

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability-related issues encountered during experimentation.

Guide 1: Unexpected Peaks in HPLC/LC-MS Analysis

Problem: Your chromatogram shows unexpected peaks that were not present in the initial analysis of the this compound sample.

Possible Causes and Solutions:

Possible Cause Investigation Solution
Degradation of the compound Perform a forced degradation study to identify potential degradation products.[1] Compare the retention times of the unexpected peaks with those of the degradation products.If degradation is confirmed, reassess your storage and handling procedures. Prepare fresh solutions for your experiments.
Solvent impurities or reaction with solvent Analyze a blank solvent sample using the same HPLC/LC-MS method.Use high-purity, HPLC-grade solvents. If the compound is reacting with the solvent, select an alternative, inert solvent.
Contamination Review your sample preparation workflow for potential sources of contamination.Ensure all glassware and equipment are scrupulously clean. Filter your samples before injection.
Guide 2: Loss of Potency or Inconsistent Experimental Results

Problem: You observe a gradual decrease in the biological activity or chemical reactivity of your this compound solutions, leading to inconsistent results.

Possible Causes and Solutions:

Possible Cause Investigation Solution
Compound Degradation in Solution Conduct a real-time stability assessment of your solution under your typical experimental conditions.Prepare fresh solutions before each experiment. If the compound is unstable in your chosen solvent, consider using a different solvent or adjusting the pH with a suitable buffer.
Adsorption to Container Surfaces Quantify the concentration of the compound in solution over time, paying attention to any decrease that cannot be attributed to degradation.Use silanized glassware or polypropylene containers to minimize adsorption.
Incorrect Concentration Determination Verify the calibration of your analytical instruments and the accuracy of your standard solutions.Recalibrate your instruments and prepare fresh standard solutions from a new batch of the compound if necessary.
Guide 3: Precipitate Formation in Solution

Problem: A precipitate has formed in your solution of this compound.

Possible Causes and Solutions:

Possible Cause Investigation Solution
Poor Solubility Check the concentration of your solution against the known solubility of the compound in that solvent.Prepare a more dilute solution or use a co-solvent to increase solubility.
Formation of a Salt If the free amine form was used, the precipitate could be a carbonate salt formed by reaction with atmospheric CO2.Use the hydrochloride salt form of the compound, which is generally more stable and soluble in aqueous solutions. Alternatively, handle the free amine under an inert atmosphere.
Temperature Effects If the solution was stored at a low temperature, the precipitate could be the compound coming out of solution.Gently warm the solution and sonicate to redissolve the compound. Store the solution at a temperature where the compound remains soluble.

III. Experimental Protocols

These protocols provide a framework for assessing the stability of this compound.

Protocol 1: Real-Time Stability Assessment of a Solution

This protocol outlines a method to determine the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • High-purity this compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered solution)

  • Amber glass HPLC vials with PTFE-lined caps

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Preparation (Day 0): Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into multiple amber HPLC vials, minimizing headspace, and cap them tightly.

  • Storage: Divide the vials into sets for each storage condition to be tested (e.g., Room Temperature/Light, 4°C/Dark, -20°C/Dark).

  • Initial Analysis (T=0): Immediately analyze 3 vials to establish the initial purity and concentration. This serves as your baseline.

  • Time-Point Analysis: At scheduled intervals (e.g., 1, 3, 7, 14, and 30 days), remove 3 vials from each storage condition.

  • Sample Analysis: Allow refrigerated or frozen samples to equilibrate to room temperature before analysis by HPLC or LC-MS.

  • Data Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 analysis. Monitor for the appearance and growth of any new impurity peaks. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1] This information is invaluable for developing stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photostability: Expose a solution to a controlled source of UV light.

Procedure:

  • Prepare separate solutions of this compound for each stress condition. Include an unstressed control sample kept under ideal conditions.

  • Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours). The goal is to achieve partial degradation (10-30%), not complete loss of the main peak.

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using a stability-indicating method, typically HPLC or LC-MS with a photodiode array (PDA) detector.

  • Compare the chromatograms to identify and quantify the degradation products.

IV. Visualizations

Diagram 1: Potential Oxidative Degradation Pathway

G A This compound B [Intermediate Imine] A->B Oxidation C 3,5-Dichlorophenylacetaldehyde B->C Hydrolysis D 3,5-Dichlorophenylacetic acid C->D Further Oxidation

Caption: Plausible oxidative degradation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare stock solution aliquot Aliquot into vials prep->aliquot rt Room Temp aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer t0 T=0 Analysis aliquot->t0 tp Time-point Analysis rt->tp fridge->tp freezer->tp hplc HPLC/LC-MS t0->hplc tp->hplc eval Calculate % remaining Identify degradants hplc->eval

Caption: General workflow for a real-time stability study.

Diagram 3: Troubleshooting Decision Tree for Unexpected HPLC Peaks

G start Unexpected Peak in HPLC q1 Is the peak present in the solvent blank? start->q1 a1_yes Solvent Impurity/ Contamination q1->a1_yes Yes q2 Does the peak intensity increase over time? q1->q2 No a2_yes Degradation Product q2->a2_yes Yes a2_no Initial Impurity in Starting Material q2->a2_no No

Caption: Decision tree for identifying the source of unexpected HPLC peaks.

V. References

  • 2-(3,5-dichlorophenyl)ethan-1-amine. Sigma-Aldrich. --INVALID-LINK--

  • This compound | 67851-51-8 | FD143444. Biosynth. --INVALID-LINK--

  • Minimizing degradation of phenethylamines during storage. Benchchem. 2

References

Technical Support Center: 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(3,5-Dichlorophenyl)ethanamine (CAS No: 67851-51-8). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this versatile building block. This guide provides in-depth FAQs and troubleshooting advice to address common challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and storage of this compound.

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin corrosion and irritation, serious eye damage, and may cause respiratory irritation.[1][2] The signal word associated with this chemical is "Danger".

2. What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. It is recommended to store the compound in a tightly closed container in a dry and well-ventilated place.[3][4][5] For long-term storage, a cool, dry place is advised.[3][6] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at temperatures ranging from 2-8°C to room temperature.[2] It is also advised to keep it in a dark place to protect it from light.

3. What personal protective equipment (PPE) should be worn when handling this compound?

When working with this compound, appropriate personal protective equipment is essential to prevent exposure. This includes:

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][4]

  • Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: If handling in a way that generates dust, vapors, or aerosols, use a NIOSH-approved respirator.[1][4]

4. What should I do in case of accidental exposure?

In the event of accidental exposure, follow these first-aid measures immediately:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

5. How should this compound waste be disposed of?

Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[1] Do not let the product enter drains.[1][3][7] Contaminated packaging should be disposed of as unused product.[1]

Troubleshooting Guide

This section provides solutions to common problems that may arise during experiments involving this compound.

Problem 1: Inconsistent reaction yields or unexpected side products.

  • Potential Cause: Degradation of the starting material due to improper storage. Amines, in general, can be susceptible to oxidation over time, especially if exposed to air and light.

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, under an inert atmosphere if possible, and protected from light.

    • Assess Purity: Before use, consider running a quick purity check (e.g., TLC, NMR) to confirm the integrity of the material, especially for older batches.

    • Use Fresh Material: If degradation is suspected, it is best to use a fresh, unopened container of the reagent.

Problem 2: Poor solubility in a chosen reaction solvent.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of common organic solvents (e.g., DCM, THF, DMF, DMSO, ethanol) to find a suitable one for your reaction.

    • Consider Salt Form: For reactions in aqueous media, consider converting the amine to its hydrochloride salt, which may have better water solubility.[8]

    • Gentle Heating: In some cases, gentle heating may improve solubility. However, be cautious of potential degradation at elevated temperatures.

Problem 3: The compound appears discolored (e.g., yellow or brown).

  • Potential Cause: Discoloration can be a sign of oxidation or impurity formation. Primary amines can be sensitive to air and may darken over time.

  • Solution:

    • Evaluate Impact: The presence of minor colored impurities may not always affect the outcome of a reaction. A small test reaction is advisable to determine if the material is still viable.

    • Purification: If the discoloration is significant and impacting your results, consider purifying the material by distillation or column chromatography before use.

    • Proper Storage: To prevent further discoloration, ensure the container is tightly sealed and purged with an inert gas before storage.

Data and Protocols

Physical and Chemical Properties
PropertyValueSource
CAS Number 67851-51-8[9]
Molecular Formula C₈H₉Cl₂N[9][10]
Molecular Weight 190.07 g/mol [9][10]
Appearance Liquid
Boiling Point 266.40 °C[9]
Density 1.268 g/cm³[9]
Safe Handling Workflow

The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_fumehood Work in Fume Hood prep_ppe->handle_fumehood handle_weigh Weigh Compound handle_fumehood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store Properly cleanup_dispose->cleanup_store end End cleanup_store->end start Start start->prep_sds

Caption: Safe handling workflow for this compound.

References

Technical Support Center: 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dichlorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use and analysis of this compound. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental work.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)

Question: I am observing unexpected peaks in my HPLC/GC analysis of a batch of this compound. How can I identify the source of these impurities?

Answer: The presence of unexpected peaks is a common issue that typically points to impurities arising from the synthetic route or degradation. The most probable synthetic pathway to this compound involves the reduction of an intermediate, 1,3-dichloro-5-(2-nitroethenyl)benzene, which is itself synthesized from 3,5-dichlorobenzaldehyde.[1][2] Understanding this pathway is key to diagnosing the impurities.

Potential Sources of Impurities:

  • Starting Materials & Intermediates: The most common impurities are often residual starting materials or intermediates that were not fully consumed or removed during purification.

  • By-products of the Reduction Step: The choice of reducing agent significantly influences the by-product profile. Incomplete reduction can lead to the presence of oximes or hydroxylamines, while more aggressive reducing agents might lead to over-reduction or other side reactions.

  • Degradation Products: Amines can be susceptible to degradation, especially when exposed to air, light, or incompatible solvents.[3][4]

Troubleshooting Workflow for Impurity Identification:

G start Unexpected Peak Observed step1 Hypothesize Impurity Identity (Based on Synthesis Route) start->step1 step2 Spike Sample with Standards (If available) step1->step2 step3 LC-MS/GC-MS Analysis step2->step3 Confirm/Reject Hypothesis step4 High-Resolution MS for Empirical Formula step3->step4 step5 NMR Spectroscopy (If impurity can be isolated) step4->step5 end Impurity Identified step5->end

Caption: Workflow for identifying unknown impurities.

Issue 2: Inconsistent Reaction Yields or Product Quality

Question: My synthesis of a derivative using this compound is giving inconsistent yields and variable product purity. Could impurities in the starting amine be the cause?

Answer: Absolutely. The purity of your starting material is paramount for reproducible results. Nucleophilic impurities, such as other primary or secondary amines, can compete in your reaction, leading to a mixture of products and lower yields of your desired compound. Non-nucleophilic impurities can also interfere by quenching reagents or catalyzing side reactions.

Recommended Action:

  • Purity Assessment of the Starting Amine: Before proceeding with your reaction, it is crucial to assess the purity of your this compound. A high-resolution analytical technique like HPLC or GC is recommended.[5][6]

  • Purification of the Starting Amine: If significant impurities are detected, purification by column chromatography or recrystallization of a salt form (e.g., hydrochloride) may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available this compound?

A1: Based on the probable synthetic route, the most common impurities are likely to be:

  • Unreacted 3,5-dichlorobenzaldehyde: The initial starting material for the synthesis.

  • 1,3-dichloro-5-(2-nitroethenyl)benzene: The intermediate nitrostyrene.

  • N-formyl-2-(3,5-dichlorophenyl)ethanamine: If a Leuckart-type reduction is employed.[7][8]

  • Positional Isomers: Although less common with the 3,5-dichloro starting material, other dichlorophenyl)ethanamine isomers could be present if the initial dichlorobenzene was not isomerically pure.

Q2: How can I remove residual starting materials from my sample of this compound?

A2: Purification strategies depend on the nature of the impurity.

  • For unreacted aldehyde: An acidic wash can protonate the amine, allowing for extraction into an aqueous layer, while the neutral aldehyde remains in the organic phase.

  • For the nitrostyrene intermediate: Column chromatography is generally effective for separating the amine from the less polar nitrostyrene.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes oxidation and degradation reactions that can be initiated by light and air.[3][4]

III. Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurities present.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Protocol 2: GC-MS Method for Volatile Impurity Profiling

This method is suitable for identifying volatile impurities, such as residual solvents and low-boiling point starting materials.

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Injection Volume 1 µL (split 50:1)
Sample Preparation 1 mg/mL in Dichloromethane

IV. Visualizing Impurity Formation

The following diagram illustrates the likely synthetic pathway and the points at which common impurities can be introduced.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities A 3,5-Dichlorobenzaldehyde B 1,3-Dichloro-5-(2-nitroethenyl)benzene (Nitrostyrene Intermediate) A->B Henry Reaction (e.g., with Nitromethane) I1 Unreacted 3,5-Dichlorobenzaldehyde A->I1 C This compound (Final Product) B->C Reduction (e.g., LiAlH4, H2/Pd) I2 Unreacted Nitrostyrene B->I2 I3 Incomplete Reduction Products (Oxime, Hydroxylamine) C->I3 I4 N-formylated By-product (from Leuckart Reaction) C->I4

Caption: Synthetic pathway and potential impurity sources.

V. Concluding Remarks

A thorough understanding of the potential impurities in this compound is critical for the success of your research and development efforts. By employing the troubleshooting strategies and analytical methods outlined in this guide, you can ensure the quality and consistency of your starting materials, leading to more reliable and reproducible experimental outcomes.

VI. References

  • EvitaChem. (n.d.). 2-Chloro-1-(3,5-dichlorophenyl)ethanone. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2019). 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works. Retrieved from --INVALID-LINK--

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from --INVALID-LINK--

  • The Hive. (2003). Leuckart synthesis impurities. Retrieved from --INVALID-LINK--

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Benzene, 1,3-dichloro-5-nitro-. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 1,3-Dichloro-5-nitrobenzene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1,3-Dichloro-2-ethoxy-5-nitrobenzene. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,3-Dichloro-5-nitrobenzene. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Retrieved from --INVALID-LINK--

  • University of Groningen. (n.d.). Stability. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Stability and Degradation Studies for Drug and Drug Product. Retrieved from --INVALID-LINK--

References

Technical Support Center: Degradation of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the degradation pathways of 2-(3,5-Dichlorophenyl)ethanamine. This guide is designed for professionals in drug development and environmental science, providing in-depth, experience-driven answers to common experimental challenges. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to accelerate your research.

Section 1: Frequently Asked Questions on Predicted Degradation Pathways

This section addresses the most common initial questions regarding the potential breakdown routes of this compound in biological and environmental systems. The pathways proposed are based on established metabolic and microbial degradation principles for analogous chloroaromatic and amine-containing compounds.

Q1: What are the most probable metabolic pathways for this compound in mammals?

A: Based on its structure—a lipophilic chlorinated aromatic ring coupled with a primary amine—this compound is expected to undergo extensive Phase I and Phase II metabolism, primarily in the liver.

  • Phase I Metabolism (Functionalization): The initial biotransformations are likely mediated by the Cytochrome P450 (CYP) enzyme superfamily.[1][2] Key predicted reactions include:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the dichlorophenyl ring, likely at a position ortho or para to the existing substituents.

    • Benzylic Hydroxylation: Oxidation of the carbon atom adjacent to the aromatic ring (the benzylic position) to form an alcohol.

    • Oxidative Deamination: Conversion of the primary amine group to a carbonyl group, releasing ammonia and forming the corresponding phenylacetaldehyde derivative, which would likely be further oxidized to 3,5-dichlorophenylacetic acid.

  • Phase II Metabolism (Conjugation): The functional groups introduced during Phase I, as well as the parent amine group, serve as handles for conjugation reactions. These processes increase water solubility to facilitate excretion. Expected pathways include:

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl or amine groups, a very common pathway for drug metabolism.

    • Sulfation: Conjugation of a sulfonate group to hydroxylated metabolites.

    • N-Acetylation: Acetylation of the primary amine group.

The specific metabolites formed can vary significantly between species (e.g., rat vs. dog), a critical consideration for preclinical studies.[3] The involvement of CYP enzymes, particularly isoforms like CYP3A, is a strong possibility in the biotransformation of such compounds.[2]

Mammalian_Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound Aromatic_OH Aromatic Hydroxylation Metabolite Parent->Aromatic_OH CYP450 (+O) Benzylic_OH Benzylic Hydroxylation Metabolite Parent->Benzylic_OH CYP450 (+O) Deamination Oxidative Deamination (via Aldehyde to Acid) Parent->Deamination MAO/CYP450 N_Acetate N-Acetate Conjugate Parent->N_Acetate NAT Glucuronide Glucuronide Conjugate Aromatic_OH->Glucuronide UGT Sulfate Sulfate Conjugate Aromatic_OH->Sulfate SULT Benzylic_OH->Glucuronide UGT

References

Technical Support Center: Resolving Solubility Challenges of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,5-Dichlorophenyl)ethanamine. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in research and development. This guide is designed to provide you with practical, in-depth solutions to the common solubility challenges encountered with this compound, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of this compound and the scientific principles governing its solubility.

Q1: Why is this compound expected to have poor solubility in neutral aqueous buffers?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule contains two distinct regions with opposing properties:

  • A Lipophilic ("Grease-Ball") Phenyl Group: The dichlorophenyl ring is a large, non-polar, and hydrophobic structure. The two chlorine atoms further increase its lipophilicity (attraction to fats and oils) and reduce its affinity for water. In drug development, such characteristics often lead to classification as a "grease-ball" molecule, where high lipophilicity is a primary driver of poor aqueous solubility[1].

  • A Hydrophilic Amine Group: The primary ethylamine group (-CH₂CH₂NH₂) is polar and capable of forming hydrogen bonds with water[2][3]. However, the overwhelming hydrophobic nature of the dichlorophenyl ring dominates the molecule's overall behavior in water. As the size of the hydrophobic alkyl or aryl part of an amine increases, its solubility in water decreases significantly[3][4][5].

Essentially, the large hydrophobic portion of the molecule resists interaction with polar water molecules, leading to low solubility in neutral aqueous media.

Q2: What are the key physicochemical properties of this compound that I should consider?

A2: Understanding the compound's properties is the first step in designing a successful formulation strategy. While experimental data for this specific molecule may be limited, we can predict or infer key parameters based on its structure and related compounds.

PropertyValue / PredictionSignificance for SolubilitySource
Molecular Formula C₈H₉Cl₂N-[6]
Molecular Weight 190.07 g/mol Influences diffusion and dissolution rates.[6][7]
Physical Form Liquid (at room temp.)Eliminates challenges related to dissolving a solid crystal lattice.[7]
Predicted pKa ~8.4 - 9.5The pKa is the pH at which the amine group is 50% ionized. This is the most critical parameter for pH-modification strategies. As a primary amine, it is basic.[8][9][10][9][10]
Predicted LogP > 2.5LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher value indicates lower aqueous solubility. The dichlorophenyl group suggests a relatively high LogP.[11][12]

Note: The predicted pKa is based on a structurally similar compound, (1R)-1-(3,5-dichlorophenyl)ethylamine. The actual pKa should be determined experimentally for precise formulation development.

Q3: How exactly does pH influence the solubility of this compound?

A3: The primary amine group makes this compound a weak base. Its solubility is therefore highly dependent on the pH of the solution[13][14][15].

  • At Neutral or High pH (pH > pKa): The amine group is predominantly in its neutral, un-ionized form (R-NH₂). This form is lipophilic and poorly soluble in water.

  • At Low pH (pH < pKa): The amine group accepts a proton (H⁺) from the acidic environment to become a protonated, cationic salt (R-NH₃⁺). This charged form is significantly more polar and, therefore, much more soluble in water[13][16].

This equilibrium is the key to unlocking solubility. By lowering the pH of your aqueous medium to at least 1-2 units below the compound's pKa, you can dramatically increase the concentration of the soluble, protonated form.

G cluster_0 High pH (e.g., pH 8-10) cluster_1 Low pH (e.g., pH 4-6) insoluble R-NH₂ (Neutral Base) Poorly Soluble Lipophilic soluble R-NH₃⁺ (Protonated Salt) Highly Soluble Hydrophilic insoluble->soluble + H⁺ (Acidification) soluble->insoluble - H⁺ (Basification)

Caption: pH-dependent equilibrium of this compound.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable, step-by-step protocols for overcoming specific solubility issues you may encounter during your experiments.

Q4: I need to prepare a 10 mM stock solution for my cell culture experiments. What is the most reliable starting point?

A4: For initial stock preparation, direct dissolution in an aqueous buffer is not recommended. The most common and reliable method is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Objective: To prepare a concentrated, soluble stock solution of this compound.

  • Materials:

    • This compound (MW: 190.07 g/mol )

    • Anhydrous DMSO (cell culture grade)

    • Calibrated analytical balance

    • Appropriate volumetric flask or microcentrifuge tube

    • Vortex mixer

  • Calculation:

    • To make 1 mL of a 10 mM solution, you need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 190.07 g/mol * 1000 = 1.90 mg

  • Procedure:

    • Accurately weigh 1.90 mg of this compound.

    • Transfer the compound to a 1 mL volumetric flask or a suitable tube.

    • Add approximately 0.8 mL of DMSO.

    • Vortex vigorously for 1-2 minutes until the liquid is completely dissolved and the solution is clear.

    • Add DMSO to reach the final volume of 1.0 mL.

    • Vortex again to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces that would cause the compound to self-aggregate in water. It effectively solvates the lipophilic dichlorophenyl ring, creating a stable concentrated stock[17].

Q5: My compound precipitates immediately when I dilute my DMSO stock into my neutral (pH 7.4) phosphate-buffered saline (PBS) for my assay. How can I fix this?

A5: This is a classic problem known as "carry-over precipitation." The DMSO keeps the compound soluble at high concentrations, but when diluted into an aqueous environment where the compound is inherently insoluble, it crashes out of solution. The key is to modify the final aqueous environment to maintain solubility.

Below is a troubleshooting workflow. Start with pH Modification, as it is often the most effective and cleanest method for basic compounds.

G cluster_solutions Select a Strategy start Problem: Precipitation upon dilution in neutral buffer ph_mod Strategy A: pH Modification start->ph_mod cosolvent Strategy B: Co-Solvent Addition start->cosolvent surfactant Strategy C: Surfactant Use start->surfactant ph_mod_desc Protonate the amine with an acidic buffer (pH < 6.5). Ideal for clean formulations. ph_mod->ph_mod_desc cosolvent_desc Reduce solvent polarity with Ethanol, PEG 400, etc. Must check for vehicle effects. cosolvent->cosolvent_desc surfactant_desc Encapsulate compound in micelles (e.g., Tween® 80). Useful for in vivo studies. surfactant->surfactant_desc end_goal Result: Clear, stable aqueous solution of this compound ph_mod_desc->end_goal cosolvent_desc->end_goal surfactant_desc->end_goal

Caption: Troubleshooting workflow for resolving precipitation issues.

Strategy A: pH Modification (Recommended First-Line Approach)

This method directly targets the chemical nature of the amine group to enhance solubility.

Protocol 2: Solubilization by pH Adjustment

  • Objective: To prepare a working solution by diluting the DMSO stock into an acidic buffer, thereby protonating the compound into its soluble salt form.

  • Principle: Based on the Henderson-Hasselbalch equation, setting the pH of the buffer approximately 2 units below the compound's pKa will ensure >99% of the compound is in the ionized (soluble) form[14]. Given a predicted pKa of ~8.4, a buffer pH of ≤ 6.4 is a good target.

  • Materials:

    • 10 mM DMSO stock solution (from Protocol 1).

    • Aqueous buffer with a pH in the range of 4.5 - 6.0 (e.g., 50 mM Acetate buffer or Citrate buffer). Important: Do not use PBS and simply add acid, as this will destroy its buffering capacity. Use a buffer system appropriate for the target pH.

    • Calibrated pH meter.

  • Procedure:

    • Prepare your desired acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).

    • Take the required volume of the buffer for your final concentration. For example, to make 1 mL of a 10 µM solution, start with 999 µL of the pH 5.0 buffer.

    • While vortexing the buffer, slowly add 1 µL of the 10 mM DMSO stock solution. The slow addition into a vortexing solution helps prevent localized high concentrations that can cause precipitation.

    • Visually inspect the solution. It should remain clear.

  • Validation & Control:

    • Vehicle Control: Always prepare a vehicle control by adding the same amount of DMSO to your acidic buffer. This is crucial to ensure that any observed biological effects are from the compound, not the solvent or the buffer pH.

    • pH Check: After adding the compound, re-check the pH to ensure it has not shifted significantly.

Strategy B: Using Co-solvents

If pH modification is not suitable for your experimental system (e.g., it affects cell viability), using a co-solvent in the final formulation is an alternative.

Protocol 3: Solubilization with a Co-solvent

  • Objective: To reduce the polarity of the final aqueous solution, thereby increasing the solubility of the lipophilic compound.

  • Principle: Co-solvents like ethanol or polyethylene glycol 400 (PEG 400) are miscible with water and can increase the solubility of non-polar compounds[17][18][19].

  • Procedure:

    • Prepare a co-solvent/buffer mixture. For example, a solution containing 10% ethanol in your desired buffer (e.g., PBS).

    • To make this mixture, combine 1 part ethanol with 9 parts buffer.

    • Dilute your DMSO stock solution into this co-solvent/buffer mixture using the slow-addition method described in Protocol 2.

  • Considerations:

    • The final concentration of the co-solvent should be kept as low as possible (typically <5-10%) to avoid off-target effects in biological assays.

    • Always run a vehicle control with the same final concentration of DMSO and the co-solvent.

Co-SolventTypical Final Conc. (%)ProsCons
Ethanol 1 - 10%Readily available, effective.Can have biological effects at higher concentrations.
PEG 400 5 - 20%Low toxicity, commonly used in formulations.More viscous, may interfere with some assays.
Propylene Glycol 5 - 20%Good safety profile.Similar to PEG 400.

Strategy C: Advanced Formulation with Surfactants

For more challenging situations or for in vivo studies, surfactants can be used.

  • Objective: To encapsulate the insoluble compound within micelles, increasing its apparent aqueous solubility.

  • Principle: Surfactants, above their critical micelle concentration (CMC), form microscopic spheres (micelles) with a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell allows the micelle to remain dispersed in water[17][19].

  • Common Surfactants: Tween® 80 (Polysorbate 80), Cremophor® EL.

  • Procedure:

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.1% - 1% Tween® 80).

    • Dilute your DMSO stock into the surfactant-containing buffer.

    • This method often requires some optimization of the surfactant concentration.

  • Use Case: This approach is common in preclinical pharmacokinetics to create formulations for oral or intravenous administration but should be used with caution in in vitro settings, as surfactants can affect cell membranes.

By systematically applying these strategies, from fundamental pH adjustment to more complex co-solvent and surfactant systems, you can successfully resolve the solubility challenges of this compound and generate reliable, reproducible data in your research.

References

Technical Support Center: Scaling Up 2-(3,5-Dichlorophenyl)ethanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-(3,5-Dichlorophenyl)ethanamine. As a key intermediate in the development of various active pharmaceutical ingredients (APIs) and CNS agents, robust and scalable production is critical.[1] This document provides practical, field-tested advice in a question-and-answer format, addressing common challenges from bench-scale synthesis to pilot-plant production. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system through rigorous in-process controls (IPCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: While several routes exist for substituted phenethylamines[2], the most industrially viable approach for this compound typically involves a two-step process starting from 3,5-dichlorobenzyl chloride. This route is favored for its use of readily available starting materials and generally good yields.

  • Step 1: Cyanation: Conversion of 3,5-dichlorobenzyl chloride to 3,5-dichlorophenylacetonitrile. This is a standard nucleophilic substitution reaction, typically using sodium or potassium cyanide in a polar aprotic solvent.

  • Step 2: Reduction: Reduction of the nitrile group of 3,5-dichlorophenylacetonitrile to the primary amine. Common reducing agents for this transformation at scale include catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C) or chemical reduction with agents like lithium aluminum hydride (LAH) or borane complexes.

Catalytic hydrogenation is often preferred at scale due to higher atom economy, lower cost, and reduced safety risks associated with quenching large amounts of metal hydrides.

Q2: What are the Critical Process Parameters (CPPs) to monitor during the scale-up of the nitrile reduction step?

A2: The reduction of the nitrile is highly exothermic and requires strict control. The primary CPPs include:

  • Temperature: Uncontrolled exotherms can lead to side reactions or, in the case of catalytic hydrogenation, catalyst deactivation and pressure buildup.

  • Pressure (for Hydrogenation): Hydrogen pressure directly influences the reaction rate. Consistent pressure is key to achieving reproducible results.

  • Agitation Rate: Efficient mixing is crucial for ensuring good contact between the substrate, catalyst (if heterogeneous), and hydrogen. Poor agitation can create localized "hot spots" and slow the reaction.[3]

  • Catalyst Loading: The amount of catalyst affects reaction time and cost. It must be optimized to ensure complete conversion in a reasonable timeframe without being excessive.

  • Substrate Concentration: Higher concentrations are economically favorable but increase the heat output per unit volume, demanding a more robust cooling system.

Q3: What analytical methods are recommended for in-process controls (IPCs) and final product release?

A3: A multi-faceted analytical approach is essential for a self-validating process.

  • Reaction Monitoring (IPCs):

    • Thin Layer Chromatography (TLC): A quick, qualitative method to check for the disappearance of starting material.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product and can detect the formation of key impurities.

    • Gas Chromatography (GC): Useful if the starting materials and products are sufficiently volatile.

  • Final Product Release:

    • HPLC: To determine purity and quantify impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., the N-H stretch of the primary amine).

Q4: What are the primary safety and handling considerations for this process?[4][5]

A4: Safety is paramount. Key hazards include:

  • Cyanide Salts (Step 1): Highly toxic. Must be handled in a well-ventilated area (e.g., fume hood) with appropriate personal protective equipment (PPE), including gloves and eye protection.[6] An emergency cyanide antidote kit should be readily available.

  • Catalytic Hydrogenation (Step 2): Involves flammable hydrogen gas under pressure. Use of intrinsically safe equipment in a designated area is required. The catalyst (especially Raney Nickel) can be pyrophoric and must be handled under a blanket of solvent or water.

  • Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Requires handling under an inert atmosphere (Nitrogen or Argon).

  • Product Handling: this compound is a corrosive amine. It can cause severe skin burns and eye damage.[4] Always handle with appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[5]

Troubleshooting Guide

Problem 1: Low Yield in Nitrile Reduction Step

Potential Cause Diagnostic Check Recommended Solution
Catalyst Deactivation (Hydrogenation) Analyze catalyst from a failed batch (e.g., for poisoning by sulfur or other contaminants). Run a small-scale control reaction with fresh catalyst.Ensure starting materials and solvent are free from catalyst poisons. Increase catalyst loading or use a fresh batch. Consider a guard bed for the hydrogen stream.
Incomplete Reaction Check reaction progress via HPLC at regular intervals.Increase reaction time, temperature, or hydrogen pressure (within safe limits of the equipment). Optimize agitation to improve mass transfer.
Product Loss During Workup Analyze aqueous layers after extraction for product content. Check for product volatility if using high-temperature distillation.Adjust the pH during aqueous extraction to ensure the amine is fully in its free base form (typically pH > 11) for extraction into an organic solvent. Use multiple extractions with smaller solvent volumes. For purification, consider vacuum distillation at a lower temperature.
Side Reaction Formation Use HPLC or GC-MS to identify major byproducts. A common byproduct is the secondary amine formed from the reaction of the primary amine product with an intermediate imine.Lowering the reaction temperature can sometimes reduce the rate of side reactions. Adding ammonia to the reaction mixture during hydrogenation can suppress the formation of secondary amines.

Problem 2: Product Fails Purity Specifications

Potential Cause Diagnostic Check Recommended Solution
Unreacted Starting Nitrile Check HPLC chromatogram for a peak corresponding to the nitrile's retention time.Drive the reaction to completion using solutions from "Problem 1". If trace amounts remain, purification may be required.
Formation of Secondary Amine Impurity Identify the impurity via GC-MS or LC-MS. The mass will correspond to the dimerized product minus ammonia.See "Side Reaction Formation" above. For purification, fractional distillation under vacuum is often effective as the secondary amine has a significantly higher boiling point. Alternatively, derivatization of the primary amine followed by chromatography can be used, though this is less ideal for large scales.
Solvent/Reagent-Derived Impurities Run a blank analysis of all solvents and reagents used in the process.Source higher purity raw materials. Implement a purification step for solvents if necessary (e.g., distillation).[3]
Difficult Crystallization (for salt formation/purification) Observe the crystallization process. Is the product oiling out? Is precipitation too rapid, trapping impurities?Screen different solvents or solvent/anti-solvent systems. Control the cooling rate; a slower cooling profile often yields purer crystals. Seeding with a small amount of pure product can aid in initiating crystallization.

Problem 3: Runaway Reaction or Poor Heat Transfer During Scale-Up

Potential Cause Diagnostic Check Recommended Solution
Insufficient Cooling Capacity Monitor the temperature difference (ΔT) between the reactor jacket and the reaction mass. A large and growing ΔT indicates the cooling system is struggling.Reduce the rate of reagent addition or slow the hydrogen uptake rate. Lower the batch concentration by using more solvent. Ensure the reactor's heat transfer fluid is at the correct temperature and flow rate.[7]
Reagent Added Too Quickly Observe a sharp, uncontrolled temperature spike immediately following reagent addition.Implement a controlled addition profile using a dosing pump. For hydrogenation, control the rate of hydrogen introduction.
Poor Agitation Observe temperature gradients within the reactor using multiple probes if available. Note if the reaction rate slows unexpectedly.Increase the agitator speed (within equipment limits). Evaluate if the impeller design is appropriate for the reaction mixture's viscosity and phase (e.g., solid catalyst slurry).[3]

Visualized Workflows and Pathways

Proposed Synthesis Pathway

The following diagram illustrates a common, scalable synthesis route.

G SM 3,5-Dichlorobenzyl Chloride INT 3,5-Dichlorophenylacetonitrile SM->INT NaCN DMSO, 60°C PROD This compound INT->PROD H₂ (50 psi), Raney Ni Ethanolic Ammonia, 40°C G start Product Fails Purity Spec (Post-Workup) identify Identify Impurity (HPLC, GC-MS, NMR) start->identify is_sm Is it Unreacted Starting Material? identify->is_sm is_side_product Is it a Known Side Product? is_sm->is_side_product No sol_sm Re-run Reaction or Increase Reaction Time/Temp is_sm->sol_sm Yes is_external Is it an External Contaminant? is_side_product->is_external No sol_side Optimize Reaction Conditions (e.g., Temp, Concentration) is_side_product->sol_side Yes sol_external Source Higher Purity Reagents/Solvents is_external->sol_external Yes purify Develop Purification Step (Distillation, Crystallization) is_external->purify No / Unknown sol_sm->purify If still present sol_side->purify If inseparable

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and identification of 2-(3,5-Dichlorophenyl)ethanamine. As a versatile building block in organic synthesis, ensuring the purity and concentration of this compound is critical for research and development. While specific validated methods for this exact molecule are not widely published, this guide synthesizes established principles from international regulatory bodies and data from structurally analogous compounds—namely phenylethylamines and chloro-aromatic substances—to present a robust comparison of potential analytical techniques.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent a global standard for analytical method validation, ensuring data reliability and regulatory acceptance.[1][2]

Foundational Principles of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[3] This ensures that the data generated is reliable, reproducible, and fit for purpose.[4] For a compound like this compound, this is crucial for applications ranging from synthetic intermediate quality control to impurity profiling.

The core validation parameters, as stipulated by ICH Q2(R1), that will be discussed in the context of this molecule are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of an analyte for which the method has a suitable level of precision, accuracy, and linearity.[5][6]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is paramount and depends on the analyte's physicochemical properties and the intended purpose of the analysis (e.g., assay, impurity testing). For this compound, a primary amine with a dichlorinated aromatic ring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Primary Separation Mode Reversed-Phase or Ion-Exchange Chromatography.Capillary GC with a non-polar or mid-polar stationary phase.HPLC is ideal for polar, non-volatile compounds. GC-MS is excellent for volatile and thermally stable compounds; derivatization may be needed for the primary amine to improve peak shape and thermal stability.[8][9]
Typical Detection UV-Vis (Diode Array Detector)Mass Spectrometry (Electron Ionization)The dichlorophenyl chromophore will provide strong UV absorbance. MS provides superior specificity and structural information, which is invaluable for identification.[10]
Specificity High. Achieved through chromatographic separation and confirmed by UV spectrum. Potential for co-elution with related impurities.Very High. Achieved by both chromatographic retention time and the unique mass fragmentation pattern of the analyte.[10]GC-MS offers orthogonal confirmation (retention time + mass spectrum), making it the gold standard for identification.[8]
Anticipated Linearity Excellent (R² > 0.999 typically achievable).Excellent (R² > 0.995), but may be more susceptible to matrix effects or detector saturation at high concentrations.Both techniques can provide excellent linearity over a defined range, a core requirement for quantitative analysis.[5]
Typical LOQ Low ng/mL to µg/mL range, depending on detector and conditions.Low pg to ng level in SIM (Selected Ion Monitoring) mode.GC-MS, particularly in SIM mode, generally offers superior sensitivity for trace-level impurity analysis.
Robustness Generally high. Sensitive to mobile phase pH (due to the amine group), column temperature, and mobile phase composition.High. Sensitive to injection port temperature, oven ramp rate, and carrier gas flow rate. Derivatization adds an extra step that can impact robustness.Method robustness must be rigorously tested by deliberately varying parameters to ensure reliable performance in routine use.[2]
Sample Preparation Simple dissolution in a suitable solvent (e.g., Methanol/Water).Can be more complex. May require derivatization (e.g., acylation) to block the active amine group, improving volatility and chromatography.[8][9]The need for derivatization in GC-MS adds time and potential for variability, whereas HPLC sample preparation is often more straightforward.

Experimental Protocols & Validation Workflows

The following sections provide detailed, step-by-step methodologies for validating an analytical method for this compound, grounded in common practices for similar pharmaceutical compounds.[11]

Workflow for Method Validation

A systematic approach is crucial for successful validation. The following workflow illustrates the logical progression from method development to routine application.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation (ICH Q2) cluster_2 Phase 3: Implementation Dev Method Development (Selectivity & Peak Shape) Opt Method Optimization (Sensitivity & Run Time) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec LinAccPre Linearity, Accuracy, & Precision Spec->LinAccPre LOD_LOQ LOD & LOQ (Signal-to-Noise) LinAccPre->LOD_LOQ Robust Robustness (Varying Parameters) LOD_LOQ->Robust SST System Suitability Testing (Daily Check) Robust->SST Routine Routine Analysis SST->Routine

Caption: General workflow for analytical method validation.

Proposed HPLC-UV Method Protocol

This protocol is designed for an assay (quantification) of this compound as a bulk substance.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the dichlorophenyl ring.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v). Causality: The acidic pH ensures the primary amine is protonated (pKa ~9-10), preventing peak tailing and ensuring consistent retention on the C18 phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: UV at 220 nm. Causality: The benzene ring provides strong absorbance in the low UV range.

  • Injection Volume: 10 µL.

2. Standard & Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Linearity Standards: Prepare a series of at least five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL) by diluting the stock solution.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the stock solution to achieve the target concentration.

3. Validation Experiments:

  • Specificity: Analyze a blank (diluent), a standard solution, and the sample solution. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the main peak.

  • Linearity: Inject the linearity standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples of known concentration at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst or instrument. The RSD between the two data sets should be evaluated.

Proposed GC-MS Method Protocol (for Identification & Impurity Profiling)

This protocol is tailored for identifying the analyte and detecting trace-level impurities.

1. Derivatization Procedure:

  • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes. Causality: Derivatization with MSTFA replaces the active protons on the amine with trimethylsilyl (TMS) groups, increasing volatility and thermal stability for improved GC performance.

2. GC-MS Conditions:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness. Causality: This is a robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C (Electron Ionization at 70 eV).

  • MS Scan Range: m/z 40-450.

3. Validation Experiments:

  • Specificity: Analyze a derivatized blank and a derivatized standard. The retention time and mass spectrum should be unique. The mass spectrum of phenylethylamines typically shows characteristic fragments from alpha and beta cleavage of the ethylamine side chain.[10]

  • LOD/LOQ: Determine by injecting serially diluted solutions and calculating the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10.

G cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_sample Sample in Diluent hplc_inject Inject into HPLC hplc_sample->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (220 nm) hplc_sep->hplc_detect hplc_data Chromatogram (Peak Area vs. Time) hplc_detect->hplc_data gcms_sample Sample in Solvent gcms_deriv Derivatization (MSTFA) gcms_sample->gcms_deriv gcms_inject Inject into GC gcms_deriv->gcms_inject gcms_sep HP-5MS Column Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry gcms_sep->gcms_detect gcms_data Total Ion Chromatogram & Mass Spectrum gcms_detect->gcms_data

Caption: Comparison of HPLC-UV and GC-MS experimental workflows.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and validatable techniques for the analysis of this compound. The optimal choice depends on the specific analytical objective.

  • For routine quality control, assay, and purity determination, the proposed HPLC-UV method is recommended. It is robust, requires minimal sample preparation, and provides precise and accurate quantitative results.[6]

  • For unequivocal identification, structural confirmation, and sensitive detection of trace impurities, the GC-MS method is superior. The combination of chromatographic retention time and a unique mass spectral fingerprint provides an exceptionally high degree of specificity.

Ultimately, a comprehensive analytical strategy for this compound may involve using HPLC for routine quantitative measurements and GC-MS as a complementary technique for identity confirmation and in-depth impurity investigations. The validation of either method must be meticulously planned and documented according to the principles of ICH Q2(R1) to ensure the generation of scientifically sound and defensible data.[12][13]

References

A Comparative Guide to the Spectroscopic Data of 2-(3,5-Dichlorophenyl)ethanamine and Its Isomeric/Analogous Variants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 2-(3,5-Dichlorophenyl)ethanamine, a key intermediate in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data for this compound and experimentally obtained data for structurally related analogs: 2-(3-chlorophenyl)ethylamine and 2-(2,3-dichlorophenyl)ethanamine. This comparative approach offers valuable insights into the influence of substitution patterns on the spectroscopic characteristics of phenylethylamine derivatives, aiding researchers in compound identification and characterization.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous identification and characterization of novel chemical entities are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstone of this process. Each technique provides a unique fingerprint of a molecule's structure, allowing for the confirmation of its identity, assessment of its purity, and elucidation of its chemical environment. For a molecule like this compound, which serves as a versatile building block, a thorough understanding of its spectroscopic properties is crucial for quality control and for tracking its transformation in subsequent synthetic steps.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive reference for the spectroscopic properties of this compound and its analogs. By comparing predicted data with experimental spectra of similar molecules, we can highlight the key diagnostic features and understand the subtle yet significant effects of isomeric and substituent variations.

Molecular Structures and Key Spectroscopic Features

The compounds discussed in this guide share a common phenylethylamine scaffold but differ in the substitution pattern on the phenyl ring. These structural differences will manifest in their respective spectra.

Figure 1: Chemical structure of this compound.

Figure 2: Chemical structure of 2-(3-chlorophenyl)ethylamine.

Figure 3: Chemical structure of 2-(2,3-dichlorophenyl)ethanamine.

Spectroscopic Data Comparison

This section presents a detailed comparison of the predicted and experimental spectroscopic data for the target compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide detailed information about the electronic environment and connectivity of the atoms.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the absence of publicly available experimental NMR spectra for this compound, predicted spectra were generated using online NMR prediction tools.[3][4][5][6][7] These predictions are based on extensive databases of known chemical shifts and coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H-2', H-6'7.25 (d)127.5
H-4'7.20 (t)126.0
C-1'-142.0
C-3', C-5'-134.5
CH₂ (alpha)2.95 (t)45.0
CH₂ (beta)2.75 (t)38.0
NH₂1.50 (s, broad)-

Experimental NMR Data for 2-(3-chlorophenyl)ethylamine

Experimental ¹H and ¹³C NMR data for 2-(3-chlorophenyl)ethylamine are available from spectral databases.[8][9]

Table 2: Experimental ¹H and ¹³C NMR Data for 2-(3-chlorophenyl)ethylamine

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic H7.10 - 7.30 (m)126.0 - 134.0
CH₂ (alpha)2.93 (t)43.4
CH₂ (beta)2.72 (t)39.1
NH₂1.35 (s, broad)-

Comparative Analysis of NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show a simpler aromatic region compared to 2-(3-chlorophenyl)ethylamine. The two equivalent protons at the 2' and 6' positions of the 3,5-dichloro isomer would appear as a doublet, while the single proton at the 4' position would be a triplet. In contrast, the aromatic protons of the 3-chloro isomer give rise to a more complex multiplet. The chemical shifts of the ethylamine side chain protons are predicted to be similar in both compounds, with the alpha-CH₂ protons appearing slightly downfield due to the proximity of the aromatic ring.

In the ¹³C NMR spectra, the number of aromatic signals will differ. The 3,5-dichloro isomer will show three signals for the aromatic carbons due to symmetry, while the 3-chloro isomer will exhibit six distinct aromatic signals. The presence of two chlorine atoms in the 3,5-dichloro isomer is expected to have a more pronounced deshielding effect on the C-3' and C-5' carbons compared to the single chlorine in the 3-chloro isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data for this compound

Based on the structure, the key IR absorptions for this compound are predicted to be:

  • N-H stretch: 3400-3250 cm⁻¹ (two bands for a primary amine)

  • C-H stretch (aromatic): 3100-3000 cm⁻¹

  • C-H stretch (aliphatic): 3000-2850 cm⁻¹

  • C=C stretch (aromatic): 1600-1450 cm⁻¹

  • N-H bend: 1650-1580 cm⁻¹

  • C-N stretch: 1250-1020 cm⁻¹

  • C-Cl stretch: 800-600 cm⁻¹

Experimental IR Data for 2-(3-chlorophenyl)ethylamine and 2-(2,3-dichlorophenyl)ethanamine

Experimental IR spectra are available for 2-(3-chlorophenyl)ethylamine[10] and an ATR-IR spectrum is available for 2-(2,3-dichlorophenyl)ethanamine.[11]

Table 3: Key Experimental IR Absorptions (cm⁻¹) for Comparator Compounds

Vibrational Mode 2-(3-chlorophenyl)ethylamine 2-(2,3-dichlorophenyl)ethanamine (ATR)
N-H stretch~3360, ~3290~3370, ~3300
C-H stretch (aromatic)~3060~3060
C-H stretch (aliphatic)~2930, ~2850~2930, ~2860
N-H bend~1600~1600
C=C stretch (aromatic)~1590, ~1470~1580, ~1450
C-Cl stretch~780~780, ~740

Comparative Analysis of IR Data

The IR spectra of all three compounds are expected to be broadly similar, showing the characteristic absorptions for a primary amine and a substituted benzene ring. The most significant difference will be in the C-Cl stretching region. The 3,5-dichloro isomer is expected to show strong absorptions in the 800-600 cm⁻¹ range, with a pattern characteristic of 1,3,5-trisubstitution. The 3-chloro isomer will have a different pattern in this region, indicative of 1,3-disubstitution. The 2,3-dichloro isomer will exhibit a pattern corresponding to 1,2,3-trisubstitution.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum and Fragmentation for this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 189 (for ³⁵Cl isotopes) and 191/193 (due to the presence of ³⁷Cl isotopes). The characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 9:6:1 for M, M+2, and M+4 peaks) will be a key diagnostic feature.

The primary fragmentation pathway for phenylethylamines is the benzylic cleavage, resulting in the formation of a stable tropylium-like ion. For this compound, this would involve the loss of the •CH₂NH₂ radical to give a fragment at m/z 159/161/163. Another common fragmentation is the loss of a hydrogen atom to form the [M-1]⁺ ion.

M [C₈H₉Cl₂N]⁺ m/z = 189/191/193 F1 [C₇H₅Cl₂]⁺ m/z = 159/161/163 M->F1 - •CH₂NH₂ F2 [CH₂NH₂]⁺ m/z = 30 M->F2 - •C₇H₅Cl₂

Figure 4: Predicted major fragmentation pathway for this compound.

Experimental Mass Spectrum Data for 2-(3-chlorophenyl)ethylamine

The NIST WebBook provides the mass spectrum for 2-(3-chlorophenyl)ethylamine.[10] The molecular ion peak is observed at m/z 155/157, consistent with the presence of one chlorine atom. The base peak is at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is a characteristic feature of primary amines. A significant peak is also observed at m/z 125/127, resulting from the loss of the •CH₂NH₂ radical.

Comparative Analysis of Mass Spectra

The key difference in the mass spectra of these compounds will be the molecular ion cluster, reflecting the number of chlorine atoms. The fragmentation patterns are expected to be similar, dominated by benzylic cleavage. The relative abundance of the fragment ions may vary slightly depending on the stability of the resulting carbocations, which is influenced by the position of the chlorine substituents.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Sample Preparation and Analysis

cluster_0 Sample Preparation cluster_1 NMR Analysis Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Solvent->Transfer to NMR Tube Cap and Invert Cap and Invert Transfer to NMR Tube->Cap and Invert Insert into Spectrometer Insert into Spectrometer Cap and Invert->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire Spectra Acquire Spectra Lock and Shim->Acquire Spectra Process Data Process Data Acquire Spectra->Process Data

Figure 5: Workflow for NMR sample preparation and analysis.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte.

    • Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely and invert it several times to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining high-resolution spectra.

    • Acquire the ¹H NMR spectrum. A standard acquisition typically involves a 90° pulse and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This usually requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

FT-IR Sample Preparation and Analysis

cluster_0 Sample Preparation (ATR) cluster_1 FT-IR Analysis Clean ATR Crystal Clean ATR Crystal Apply Sample Apply Sample Clean ATR Crystal->Apply Sample Apply Pressure Apply Pressure Apply Sample->Apply Pressure Collect Background Collect Background Apply Pressure->Collect Background Collect Sample Spectrum Collect Sample Spectrum Collect Background->Collect Sample Spectrum Process Data Process Data Collect Sample Spectrum->Process Data

Figure 6: Workflow for FT-IR sample preparation and analysis using an ATR accessory.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • FT-IR Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.

Mass Spectrometry (Electron Ionization - EI) Sample Preparation and Analysis

cluster_0 Sample Preparation cluster_1 MS Analysis Dissolve Sample Dissolve Sample Inject into GC-MS Inject into GC-MS Dissolve Sample->Inject into GC-MS Ionization (EI) Ionization (EI) Inject into GC-MS->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Interpretation Data Interpretation Detection->Data Interpretation

Figure 7: Workflow for GC-MS (EI) analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

    • If using Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

    • For direct infusion, the sample solution is introduced directly into the ion source of the mass spectrometer.

  • Mass Spectrometry Data Acquisition:

    • The sample is vaporized and enters the ion source.

    • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

    • Compare the obtained spectrum with library spectra for confirmation.

Conclusion

This guide has provided a comparative overview of the spectroscopic data for this compound and its analogs. While experimental data for the target compound remains elusive in the public domain, the combination of predicted data and experimental spectra of closely related compounds offers a robust framework for its characterization. The presented NMR, IR, and MS data highlight the key structural features and the influence of chlorine substitution on the spectroscopic properties of phenylethylamines. The detailed experimental protocols provide a practical guide for researchers to obtain high-quality spectroscopic data for these and similar compounds. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating the identification and characterization of these important chemical intermediates.

References

A Comparative Guide to the Cross-Reactivity of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted cross-reactivity profile of 2-(3,5-Dichlorophenyl)ethanamine. Given the limited direct experimental data on this specific compound, this guide synthesizes information from structurally related phenethylamine analogues to provide a robust predictive assessment of its likely biological interactions.

Introduction: The Significance of Selectivity

This compound belongs to the phenethylamine class of compounds, which are renowned for their diverse pharmacological activities within the central nervous system (CNS).[1] The strategic placement of two chlorine atoms on the phenyl ring at positions 3 and 5 is anticipated to significantly influence its binding affinity and selectivity for various biological targets. Understanding the potential for cross-reactivity is paramount in drug discovery and development to mitigate off-target effects and to accurately interpret pharmacological data. This guide will explore the predicted interactions of this compound with key CNS targets, compare its potential profile with that of relevant analogues, and provide the experimental frameworks necessary for empirical validation.

Predicted Pharmacological Profile: A Focus on Monoamine Transporters and Beyond

The phenethylamine scaffold is a well-established pharmacophore that interacts with a range of CNS targets, most notably the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] The primary mechanism of action for many phenethylamines involves the inhibition of these transporters, leading to increased synaptic concentrations of their respective neurotransmitters.[2]

The dichlorination pattern of this compound suggests a potential for high affinity to these transporters. Structure-activity relationship (SAR) studies of various phenethylamine and related compounds have demonstrated that halogen substitutions on the phenyl ring can enhance binding affinity.[4][5] For instance, the addition of halogen groups at the para position of the phenyl ring in some phenethylamine series has been shown to positively influence binding to the 5-HT2A receptor.[4] Furthermore, a related compound, 3,4-dichlorophenylethylamine (DCP), has been noted for its interaction with the dopamine transporter.[6]

Beyond the primary monoamine transporters, the phenethylamine class is also known to exhibit affinity for other CNS receptors, including serotonin (5-HT) receptors and sigma (σ) receptors.[4][7][8] Several psychoactive drugs with a phenethylamine backbone, such as cocaine and methamphetamine, have shown moderate affinity for sigma receptors.[7][8] Therefore, a comprehensive cross-reactivity assessment of this compound should also consider these potential off-target interactions.

Comparative Analysis with Structurally Related Compounds

To build a predictive model of the cross-reactivity of this compound, it is instructive to compare the known binding affinities of structurally similar compounds. The following table summarizes in vitro binding data (Ki in nM) for a selection of phenethylamine derivatives at key CNS targets. Lower Ki values are indicative of higher binding affinity.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)5-HT2A (Ki, nM)Sigma-1 (Ki, nM)Sigma-2 (Ki, nM)
Dopamine 1361,7003,900>10,000--
Amphetamine 34.77.43,980>10,000--
Methamphetamine 24.54.91,790>10,000--
MDMA (Ecstasy) 5302,7002402,000--
PRE-084 ----53.2>10,000
DTG ----64.921.9

Data compiled from multiple sources. It is important to note that assay conditions can vary between studies, affecting absolute values.

Elucidating the "Why": The Rationale Behind Experimental Design

To empirically determine the cross-reactivity profile of this compound, a systematic approach employing a panel of in vitro assays is essential. The following experimental workflows are designed to provide a comprehensive and self-validating assessment of the compound's selectivity.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Secondary & Off-Target Screening cluster_2 Phase 3: Data Analysis & Profile Generation A Compound Synthesis & Purification of This compound B Radioligand Binding Assays (DAT, NET, SERT) A->B C Functional Uptake Assays (DAT, NET, SERT) B->C Validate functional impact G Determine Ki and IC50 values C->G D Broad Receptor Panel Screening (e.g., CEREP panel) E Specific Sigma Receptor Binding Assays (σ1, σ2) D->E F 5-HT Receptor Subtype Binding Assays D->F E->G F->G H Calculate Selectivity Ratios G->H I Generate Cross-Reactivity Profile H->I

Caption: A logical workflow for the comprehensive assessment of a novel compound's cross-reactivity.

Detailed Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity of a test compound to DAT, NET, and SERT.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells (or a similar suitable cell line) are transiently or stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Cells are cultured under standard conditions and harvested.

    • Cell membranes containing the transporters of interest are prepared via homogenization and differential centrifugation. The final membrane preparations are stored at -80°C.

  • Binding Assay:

    • Cell membranes are thawed and resuspended in an appropriate assay buffer.

    • A specific radioligand is added at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[9][10]

    • A range of concentrations of the unlabeled test compound, this compound, is added to compete with the radioligand for binding to the transporter.

    • The reaction mixture is incubated to reach equilibrium (e.g., 60-90 minutes at 4°C).

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to minimize non-specific binding.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway of a Prototypical Phenethylamine at a Monoamine Transporter

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Phenethylamine (e.g., this compound) B Monoamine Transporter (DAT, NET, or SERT) A->B Binds to C Inhibition of Neurotransmitter Reuptake B->C D Increased Synaptic Concentration of Neurotransmitter C->D E Enhanced Postsynaptic Receptor Activation D->E F Postsynaptic Receptors E->F G Downstream Signaling Cascades F->G H Physiological Response G->H

Caption: Simplified signaling cascade initiated by a phenethylamine's interaction with a monoamine transporter.

Conclusion and Future Directions

While direct experimental data for this compound is not yet publicly available, its structural classification as a phenethylamine derivative provides a strong foundation for predicting its cross-reactivity profile. It is highly probable that this compound will interact with monoamine transporters, and a thorough investigation of its affinity for DAT, NET, and SERT is a critical first step. Furthermore, screening against a broader panel of CNS targets, including 5-HT and sigma receptors, is essential to fully characterize its selectivity. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to undertake this vital characterization, ultimately enabling a more complete understanding of the pharmacological properties of this compound and its potential as a therapeutic agent or research tool.

References

A Comparative Guide to the Enantioselective Synthesis of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a key focus in modern organic chemistry and drug development. This guide provides an in-depth comparison of two prominent methodologies for the enantioselective synthesis of 2-(3,5-Dichlorophenyl)ethanamine: biocatalytic transamination and catalytic asymmetric hydrogenation. By examining the underlying principles, experimental protocols, and performance metrics of each approach, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a chiral primary amine whose enantiomers are valuable intermediates in the synthesis of various biologically active compounds. The dichlorinated phenyl ring is a common motif in pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets. The asymmetric synthesis of this compound, therefore, is of significant interest to the pharmaceutical and fine chemical industries.

Comparative Analysis of Synthetic Strategies

This guide will focus on two principal and highly effective methods for the enantioselective synthesis of this compound, starting from the readily available prochiral ketone, 3',5'-dichloroacetophenone.

  • Biocatalytic Asymmetric Transamination: This approach utilizes enzymes, specifically transaminases (TAs), to catalyze the stereoselective transfer of an amino group from an amino donor to the ketone substrate.

  • Catalytic Asymmetric Hydrogenation: This chemical method involves the enantioselective reduction of the ketone to a chiral alcohol, which is then converted to the desired amine.

The choice between these methods often depends on factors such as desired enantioselectivity, scalability, cost of goods, and environmental impact.

Data Presentation: A Head-to-Head Comparison
Parameter Biocatalytic Transamination Catalytic Asymmetric Hydrogenation
Catalyst Transaminase (e.g., ATA-117)Chiral Rhodium or Ruthenium complexes (e.g., Ru/BINAP)
Key Precursor 3',5'-Dichloroacetophenone3',5'-Dichloroacetophenone
Typical Enantiomeric Excess (e.e.) >99%90-99%
Typical Yield High conversion, often >90%High yield, often >95% for the hydrogenation step
Reaction Conditions Mild (aqueous buffer, near-neutral pH, room temp. to 40°C)Often requires elevated pressure (H2 gas) and temperature
Cofactors/Reagents Amino donor (e.g., isopropylamine), PLP cofactor (often endogenous)H2 gas, chiral phosphine ligands, base
Environmental Impact "Green" process, biodegradable catalyst, aqueous mediumUse of heavy metal catalysts and organic solvents
Scalability Well-established for industrial scaleWell-established for industrial scale
Substrate Scope Can be limited by enzyme specificity, but protein engineering can broaden scopeGenerally broad for aryl ketones

Method 1: Biocatalytic Asymmetric Transamination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[1] Transaminases, pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones.[2] The reaction proceeds via a ping-pong bi-bi mechanism where the PLP cofactor mediates the transfer of an amino group from a donor to the ketone acceptor.[3]

The use of ω-transaminases is advantageous as they can utilize simple amine donors like isopropylamine, driving the reaction equilibrium towards the product by the removal of the acetone byproduct.[4] Engineered transaminases, such as ATA-117, have shown excellent activity and stereoselectivity for a wide range of bulky ketone substrates.[4]

Experimental Workflow: Biocatalytic Transamination

cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up and Isolation prep_buffer Prepare Phosphate Buffer add_ketone Add 3',5'-Dichloroacetophenone prep_buffer->add_ketone add_donor Add Isopropylamine (Amino Donor) add_ketone->add_donor add_enzyme Add Transaminase (e.g., ATA-117) add_donor->add_enzyme incubate Incubate with stirring (e.g., 30-40°C, 24h) add_enzyme->incubate monitor Monitor conversion (HPLC) incubate->monitor adjust_ph Adjust pH to basic monitor->adjust_ph extract Extract with organic solvent (e.g., EtOAc) adjust_ph->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (optional, column chromatography) concentrate->purify

Caption: Workflow for Biocatalytic Transamination.

Detailed Experimental Protocol: Biocatalytic Transamination
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 8.0).

  • Add 3',5'-dichloroacetophenone (1 equivalent) to the buffer.

  • Add isopropylamine (10-20 equivalents) as the amine donor.

  • Initiate the reaction by adding a ω-transaminase (e.g., a commercially available enzyme preparation like ATA-117).

  • Reaction: Stir the mixture at 30-40°C for 24-48 hours.

  • Monitoring: Monitor the conversion of the ketone to the amine by chiral HPLC.

  • Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >10 with an aqueous solution of NaOH.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Method 2: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the efficient and highly enantioselective reduction of prochiral substrates.[5] For the synthesis of chiral amines from ketones, a two-step approach is typically employed: asymmetric hydrogenation of the ketone to a chiral alcohol, followed by conversion of the alcohol to the amine.

The Nobel Prize-winning work of Noyori and others has established that ruthenium and rhodium complexes with chiral phosphine ligands, such as BINAP, are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones.[6]

Experimental Workflow: Asymmetric Hydrogenation and Amination

cluster_hydrogenation Asymmetric Hydrogenation cluster_amination Conversion to Amine cluster_workup Work-up and Isolation prep_autoclave Prepare Autoclave add_ketone Add 3',5'-Dichloroacetophenone prep_autoclave->add_ketone add_catalyst Add Chiral Ru/Rh Catalyst add_ketone->add_catalyst add_solvent Add Solvent (e.g., MeOH) add_catalyst->add_solvent pressurize Pressurize with H2 add_solvent->pressurize react React with stirring (e.g., 50°C, 10 atm) pressurize->react workup_hydro Work-up Hydrogenation react->workup_hydro activate_alcohol Activate Alcohol (e.g., mesylation) nucleophilic_substitution Nucleophilic Substitution with Azide activate_alcohol->nucleophilic_substitution reduce_azide Reduce Azide to Amine (e.g., H2/Pd) nucleophilic_substitution->reduce_azide workup_amine Work-up Amination reduce_azide->workup_amine workup_hydro->activate_alcohol purify Purify Final Product workup_amine->purify

Caption: Workflow for Asymmetric Hydrogenation and Subsequent Amination.

Detailed Experimental Protocol: Asymmetric Hydrogenation and Amination

Step 1: Asymmetric Hydrogenation of 3',5'-Dichloroacetophenone

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with a chiral ruthenium or rhodium catalyst (e.g., [RuCl2(p-cymene)]2 and a chiral phosphine ligand like (R)-BINAP) and a suitable solvent (e.g., methanol).

  • Reaction Setup: Add 3',5'-dichloroacetophenone to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the resulting chiral alcohol by column chromatography.

Step 2: Conversion of Chiral Alcohol to Chiral Amine (Example via Azide)

  • Mesylation: Dissolve the chiral alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add triethylamine followed by methanesulfonyl chloride and stir until the reaction is complete.

  • Azide Substitution: To the crude mesylate, add sodium azide in a polar aprotic solvent like DMF and heat to facilitate the SN2 reaction.

  • Reduction: Reduce the resulting chiral azide to the primary amine using a standard method such as catalytic hydrogenation (H2, Pd/C) or reduction with LiAlH4.

  • Purification: Purify the final this compound by column chromatography or distillation.

Conclusion: Making an Informed Choice

Both biocatalytic transamination and catalytic asymmetric hydrogenation represent powerful and viable strategies for the enantioselective synthesis of this compound.

Biocatalytic transamination offers a highly enantioselective and environmentally friendly one-step process from the corresponding ketone.[7] Its mild reaction conditions and use of water as a solvent align with the principles of green chemistry.[1] While enzyme stability and substrate scope were historical limitations, modern protein engineering has significantly broadened the applicability of transaminases.[2]

Catalytic asymmetric hydrogenation is a well-established and robust chemical method that generally provides high yields and enantioselectivities.[5] The multi-step nature of the conversion from the resulting chiral alcohol to the amine is a drawback compared to the directness of transamination. Additionally, this method relies on precious metal catalysts and organic solvents, which can have economic and environmental implications.

References

A Researcher's Guide to the Pharmacokinetic Profile of 2-(3,5-Dichlorophenyl)ethanamine: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the pharmacokinetic profile of a novel chemical entity is paramount to its progression from a promising molecule to a viable therapeutic candidate. This guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of 2-(3,5-Dichlorophenyl)ethanamine. Due to the absence of published pharmacokinetic data for this specific compound, this guide is structured as a comparative analysis against well-characterized phenethylamine analogues, coupled with detailed, field-proven experimental protocols to empower researchers in their investigations.

The 2-phenethylamine scaffold is a foundational element in the design of numerous centrally acting agents.[1] The introduction of two chlorine atoms on the phenyl ring of this compound is anticipated to significantly influence its physicochemical properties and, consequently, its pharmacokinetic behavior compared to its non-halogenated parent compound, phenethylamine, and other clinically relevant derivatives such as amphetamine and methamphetamine. Halogenation can alter lipophilicity, metabolic stability, and receptor binding, making a thorough ADME assessment critical.[2][3]

Comparative Pharmacokinetic Landscape: Phenethylamine Analogues

To establish a predictive baseline for this compound, it is instructive to examine the known pharmacokinetic parameters of structurally related phenethylamines.

ParameterPhenethylamineAmphetamineMethamphetamineNotes
Oral Bioavailability Low (due to rapid metabolism)HighHighHalogenation may increase lipophilicity, potentially enhancing absorption.
Half-life (t½) ~5-10 minutes[4][5]~7-12 hours[6][7]~10 hours[8]Dichloro-substitution is expected to increase metabolic stability and thus prolong the half-life.
Volume of Distribution (Vd) -~4 L/kg[6]Widely distributed[9]High lipophilicity would suggest a large volume of distribution for the target compound.
Plasma Protein Binding -< 20%[6]-Generally low for this class of compounds.
Primary Metabolism Monoamine Oxidase (MAO)[1]Cytochrome P450 (CYP) enzymes, primarily CYP2D6[10]CYP2D6[10]The dichloro-phenyl ring may be susceptible to oxidation, and the ethylamine side chain to deamination.
Primary Excretion Route RenalRenal (pH-dependent)Renal (pH-dependent)[11]Excretion is likely to be primarily renal, with the rate influenced by urinary pH.

Charting the Course: Essential Experimental Protocols

The following section details the crucial in vitro and in vivo assays necessary to comprehensively define the pharmacokinetic profile of this compound.

In Vitro ADME Profiling: The First Pass

Early in vitro ADME studies are pivotal for identifying potential liabilities and guiding compound optimization before advancing to more complex in vivo experiments.[9]

1. Physicochemical Characterization

  • Aqueous Solubility: Determining the solubility of the compound in physiological buffers (e.g., pH 7.4) is fundamental, as poor solubility can be a major hurdle for oral absorption.

  • Lipophilicity (LogD/LogP): This parameter predicts the compound's partitioning between aqueous and lipid environments, influencing its absorption, distribution, and potential to cross the blood-brain barrier.

2. Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[12][13]

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimic the intestinal epithelial barrier. The transport of the test compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Protocol:

    • Seed Caco-2 cells on permeable supports in a multi-well plate and culture for 21 days to allow for differentiation and formation of a monolayer.

    • Prepare a dosing solution of this compound in a suitable transport buffer.

    • For A-B permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • For B-A permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect samples from both the donor and receiver compartments at the end of the incubation period.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[14][15]

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

3. Metabolic Stability: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s.[16][17]

  • Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

  • Protocol:

    • Prepare an incubation mixture containing pooled human liver microsomes, the test compound, and a NADPH-regenerating system (to initiate the metabolic reaction) in a suitable buffer.

    • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

4. Cytochrome P450 Inhibition

It is crucial to assess whether the compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to drug-drug interactions.[18][19]

5. Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and the fraction of free drug available to exert its pharmacological effect.[6]

  • Principle: Rapid Equilibrium Dialysis (RED) is a common method. The compound is added to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber. At equilibrium, the concentration of the unbound compound will be equal in both chambers.

  • Protocol:

    • Add plasma spiked with the test compound to the sample chamber of the RED device.

    • Add buffer to the adjacent chamber.

    • Incubate the device with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • Collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu).

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 logd Lipophilicity (LogD) logd->caco2 microsomal Microsomal Stability caco2->microsomal Informs in vivo study design cyp_inhibition CYP450 Inhibition microsomal->cyp_inhibition ppb Plasma Protein Binding in_vivo_workflow start Acclimatize Rats dosing Dose Administration (IV and PO cohorts) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis end Determine PK Parameters (Cmax, Tmax, AUC, t½, F) pk_analysis->end

References

A Comparative Toxicological Assessment of 2-(3,5-Dichlorophenyl)ethanamine and Structurally Related Phenylethylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative toxicological overview of 2-(3,5-Dichlorophenyl)ethanamine, a compound of interest in neuroscience research and drug discovery. Due to the limited publicly available toxicological data for this specific molecule, this document leverages experimental data from structurally related and commercially available phenylethylamine analogs to forecast its potential toxicological profile. The comparative analysis focuses on key toxicological endpoints: acute toxicity, in vitro cytotoxicity and neurotoxicity, and genotoxicity.

The compounds selected for comparison are:

  • Phenylethylamine (PEA): The parent compound of this chemical class.

  • 2-(4-Chlorophenyl)ethanamine (4-Cl-PEA): A monochlorinated analog to assess the impact of single halogenation.

  • 2-(2,4-Dichlorophenyl)ethanamine (2,4-DiCl-PEA): A dichlorinated isomer to evaluate the influence of the chlorine substitution pattern.

This guide is intended to provide researchers with a framework for initial risk assessment and to inform the design of future toxicology studies for novel phenylethylamine derivatives.

Comparative Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for immediate adverse health effects. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. While no specific LD50 data for this compound is readily available, a comparative analysis of related compounds provides valuable insights.

A study on the acute toxicity of phenylethylamine and its para-halogenated analogs in mice revealed a significant increase in toxicity with halogenation on the phenyl ring.[1][2]

Table 1: Acute Toxicity of Phenylethylamine and a Monochlorinated Analog in Mice

CompoundLD50 (mg/kg, intraperitoneal)
Phenylethylamine (PEA)226.7 ± 4.4
2-(4-Chlorophenyl)ethanamine (4-Cl-PEA)146.7 ± 1.7

Source: Data extracted from Mosnaim et al., 2019.[1][2]

The data clearly indicates that the addition of a single chlorine atom in the para position significantly increases the acute toxicity of phenylethylamine. It is plausible that the presence of two chlorine atoms, as in this compound, could further enhance this toxicity. The safety data sheet for 1-(2,4-Dichlorophenyl)ethylamine, a related compound, classifies it as "Acute toxicity - Category 4, Oral," indicating it is harmful if swallowed.[3]

Comparative In Vitro Cytotoxicity and Neurotoxicity

In vitro assays using neuronal cell lines are crucial for assessing the potential of a compound to induce cell death and neurotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of mitochondria.[4][5]

While specific cytotoxicity data for this compound is not available, studies on related phenethylamines suggest that substitutions on the phenyl ring can modulate their cytotoxic potential. For instance, some psychedelic phenethylamines of the 2C series have demonstrated neurotoxicity in cultured monoaminergic neuronal cell lines.[6] Furthermore, some N-benzylphenethylamine (NBOMe) analogues have shown increased cytotoxicity compared to their 2C counterparts, with this increase correlating with lipophilicity.[7]

The following experimental protocol outlines a standardized MTT assay for assessing the neurotoxicity of this compound and its analogs.

Experimental Protocol: MTT Assay for Neurotoxicity

This protocol is designed for the assessment of cytotoxicity in a human neuroblastoma cell line, such as SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds: this compound, PEA, 4-Cl-PEA, 2,4-DiCl-PEA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis seed_cells Seed SH-SY5Y cells in 96-well plate prepare_compounds Prepare serial dilutions of test compounds expose_cells Expose cells to compounds for 24/48h prepare_compounds->expose_cells add_mtt Add MTT solution expose_cells->add_mtt incubate_formazan Incubate for 4h (Formazan formation) add_mtt->incubate_formazan solubilize Solubilize formazan with DMSO incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (% of control) read_absorbance->calculate_viability

Caption: Workflow of the alkaline Comet assay for genotoxicity assessment.

Discussion and Future Directions

The comparative analysis presented in this guide, based on available data for structurally related compounds, suggests that this compound may exhibit a toxicological profile of concern. The presence of two chlorine atoms on the phenyl ring is likely to increase its acute toxicity compared to the parent phenylethylamine molecule. Furthermore, based on findings for other substituted phenethylamines, there is a potential for neurotoxic and genotoxic effects.

It is imperative that comprehensive toxicological studies be conducted on this compound to definitively establish its safety profile. The experimental protocols provided in this guide offer a starting point for such investigations. Future studies should aim to:

  • Determine the LD50 of this compound in a relevant animal model.

  • Conduct a thorough in vitro cytotoxicity and neurotoxicity assessment using a panel of neuronal and non-neuronal cell lines.

  • Investigate the genotoxic potential using a battery of assays, including the Comet assay and the micronucleus test.

  • Elucidate the mechanisms of toxicity, including the potential role of oxidative stress and mitochondrial dysfunction.

  • Perform metabolic profiling to identify potential toxic metabolites.

By systematically addressing these knowledge gaps, the scientific community can ensure the safe and responsible use of this compound and other novel phenylethylamine derivatives in research and development.

References

A Researcher's Guide to the Computational Modeling of 2-(3,5-Dichlorophenyl)ethanamine Interactions with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Clinically Relevant Inhibitors

This guide provides a comprehensive framework for the computational investigation of 2-(3,5-Dichlorophenyl)ethanamine, a compound of interest for its potential interactions with monoamine transporters. Given the absence of extensive experimental data for this specific molecule, this document outlines a predictive modeling workflow. We will compare the computationally derived binding characteristics of this compound with those of well-established, clinically significant inhibitors of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This comparative approach allows for the contextualization of our predictions and provides a basis for hypothesizing the potential activity and selectivity of our topic compound.

The methodologies detailed herein are designed to be robust and self-validating, grounding our in-silico experiments in established biophysical principles and leveraging high-quality structural data. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for a Predictive Computational Study

This compound belongs to a chemical class frequently associated with psychoactive properties, often through modulation of monoamine transporters. These transporters—SERT, DAT, and NET—are critical regulators of neurotransmitter signaling in the central nervous system and are the primary targets for a wide array of antidepressant and psychostimulant medications.[1] Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders.[1]

The core of this guide is a comparative analysis. We will computationally predict the binding affinity and interaction patterns of this compound with SERT, DAT, and NET. These predictions will then be juxtaposed with the known experimental data of the following established inhibitors:

  • SERT Inhibitors: Paroxetine, Sertraline, and (S)-Citalopram

  • DAT Inhibitors: GBR-12909 and Bupropion

  • NET Inhibitors: Nisoxetine and Reboxetine

This comparison will allow us to formulate hypotheses about the potential potency and selectivity profile of this compound.

Foundational Methodologies: A Tripartite Approach to Predictive Modeling

Our computational investigation will be structured around a three-pronged strategy, progressing from initial, rapid assessments to more computationally intensive and accurate predictions. This hierarchical approach ensures a thorough yet efficient exploration of the potential interactions.

G cluster_0 Phase 1: Structural Preparation cluster_1 Phase 2: Initial Binding Pose Prediction cluster_2 Phase 3: Refinement and Energetic Analysis Homology Modeling Homology Modeling Molecular Docking Molecular Docking Homology Modeling->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics (MD) Simulations Molecular Dynamics (MD) Simulations Molecular Docking->Molecular Dynamics (MD) Simulations Binding Free Energy Calculations Binding Free Energy Calculations Molecular Dynamics (MD) Simulations->Binding Free Energy Calculations

Caption: Predictive modeling workflow for this compound.

Structural Preparation: Building the Foundation

2.1.1. Receptor Structure Preparation

  • Serotonin Transporter (SERT): High-resolution crystal structures of human SERT (hSERT) in complex with inhibitors like sertraline (PDB ID: 6AWO) and paroxetine (PDB ID: 6AWN) are available.[2][3] These structures provide an excellent starting point for our simulations. The protein structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues at a physiological pH of 7.4.

  • Dopamine (DAT) and Norepinephrine (NET) Transporters: As of the writing of this guide, high-resolution crystal structures of human DAT and NET are not available. Therefore, we will employ homology modeling. The Drosophila melanogaster dopamine transporter (dDAT) and the human serotonin transporter (hSERT) serve as suitable templates due to their sequence and structural homology to hDAT and hNET.[4][5]

    • Experimental Protocol: Homology Modeling of hDAT and hNET

      • Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) with the human DAT and NET protein sequences to identify the best templates. The dDAT and hSERT structures are expected to be the top hits.

      • Sequence Alignment: Align the target sequences (hDAT and hNET) with the template sequences using a multiple sequence alignment tool like ClustalW or T-Coffee.

      • Model Building: Utilize a homology modeling program such as MODELLER or SWISS-MODEL to generate 3D models of hDAT and hNET based on the template structures and the sequence alignment.

      • Model Validation: Assess the quality of the generated models using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence. The model with the best validation scores will be selected for subsequent steps.

2.1.2. Ligand Preparation

The 3D structures of this compound and the comparator inhibitors will be generated. Ligand preparation involves assigning correct bond orders, adding hydrogen atoms, and generating low-energy conformers. Partial charges will be calculated using a quantum mechanical method (e.g., with Gaussian) or a semi-empirical method (e.g., AM1-BCC in AmberTools).

Molecular Docking: Predicting the Binding Pose

Molecular docking will be employed to predict the preferred binding orientation of this compound and the comparator ligands within the binding sites of SERT, DAT, and NET.

  • Experimental Protocol: Molecular Docking

    • Grid Generation: Define a grid box encompassing the known binding site of the transporters. For SERT, the grid will be centered on the co-crystallized ligand. For the hDAT and hNET models, the grid will be centered on the homologous binding site residues.

    • Docking with AutoDock Vina: Perform molecular docking using AutoDock Vina.[6] The search algorithm will be set to a high exhaustiveness to ensure a thorough exploration of the conformational space.

    • Pose Analysis: Analyze the resulting docking poses based on their predicted binding energies and clustering. The lowest energy and most populated clusters will be considered for further analysis. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein will be visualized and analyzed using software like PyMOL or VMD.[7]

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

To refine the docking poses and to account for the flexibility of both the protein and the ligand, all-atom molecular dynamics (MD) simulations will be performed. As monoamine transporters are membrane proteins, the simulations must be conducted in a realistic membrane environment.

  • Experimental Protocol: MD Simulation in a Membrane Bilayer

    • System Setup with CHARMM-GUI: The protein-ligand complexes obtained from docking will be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P) using a tool like CHARMM-GUI.[8][9] Ions will be added to neutralize the system and to mimic a physiological salt concentration.

    • Equilibration: The system will be subjected to a multi-step equilibration protocol. This involves initial energy minimization, followed by a series of short simulations with restraints on the protein and ligand atoms, which are gradually released. This allows the lipids and water to relax around the protein-ligand complex.

    • Production Simulation: Following equilibration, a production MD simulation of at least 100 nanoseconds will be run for each system using a simulation package like GROMACS or AMBER.[10][11]

    • Trajectory Analysis: The resulting trajectories will be analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) of the protein backbone and the ligand, and root-mean-square fluctuation (RMSF) of individual residues. The persistence of key intermolecular interactions will also be monitored throughout the simulation.

G Protein-Ligand Complex Protein-Ligand Complex Membrane Embedding (CHARMM-GUI) Membrane Embedding (CHARMM-GUI) Protein-Ligand Complex->Membrane Embedding (CHARMM-GUI) Solvation & Ionization Solvation & Ionization Membrane Embedding (CHARMM-GUI)->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization Equilibration (NVT, NPT) Equilibration (NVT, NPT) Energy Minimization->Equilibration (NVT, NPT) Production MD Production MD Equilibration (NVT, NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: Workflow for membrane protein molecular dynamics simulation.

Binding Free Energy Calculations: Quantifying Binding Affinity

To obtain a more quantitative prediction of binding affinity, we will employ end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining the molecular mechanics energies with a continuum solvation model.

  • Experimental Protocol: MM/PBSA Calculation

    • Snapshot Extraction: A set of uncorrelated snapshots (e.g., 100-200 frames) will be extracted from the stable part of the production MD trajectory.

    • Free Energy Calculation: For each snapshot, the binding free energy will be calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. The calculation will be performed using scripts such as gmx_MMPBSA for GROMACS trajectories or the MMPBSA.py script in AmberTools.[12][13]

    • Average and Error Estimation: The final binding free energy will be the average over all snapshots, and the standard error of the mean will be calculated to estimate the precision of the prediction.

Comparative Analysis: Benchmarking Against Known Inhibitors

The primary output of this study will be a comparative analysis of the predicted binding characteristics of this compound with the known experimental data of the selected inhibitors.

Table 1: Comparison of Experimental and Predicted Binding Affinities

TransporterCompoundExperimental Ki (nM)Predicted Binding Free Energy (kcal/mol)
SERT This compound N/A To be determined
Paroxetine~0.1[14]To be determined
Sertraline~0.4To be determined
(S)-Citalopram~1.4To be determined
DAT This compound N/A To be determined
GBR-12909~1.0[15]To be determined
Bupropion~550 - 2170[16]To be determined
NET This compound N/A To be determined
Nisoxetine~0.8[17]To be determined
Reboxetine~4.7To be determined

Note: The predicted binding free energies will be populated upon completion of the computational workflow.

A key aspect of the analysis will be the examination of the binding poses and intermolecular interactions. We will compare the predicted interactions of this compound with the interactions observed for the known inhibitors. This will involve identifying key residues in the binding sites of SERT, DAT, and NET that are crucial for inhibitor binding and assessing whether our topic compound engages with these residues in a similar or different manner.

Concluding Remarks and Future Directions

This guide outlines a comprehensive computational workflow for predicting the interactions of this compound with monoamine transporters. By comparing the predicted binding modes and affinities with those of well-characterized inhibitors, we can generate valuable hypotheses about its potential pharmacological profile. The results of this in-silico study can guide future experimental investigations, such as in-vitro binding assays and functional uptake inhibition studies, to validate the computational predictions. Ultimately, this integrated computational and experimental approach is a powerful strategy in the early stages of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, procedural framework for the proper disposal of 2-(3,5-Dichlorophenyl)ethanamine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards and an understanding of the compound's chemical characteristics.

Understanding the Hazard Profile of this compound

This compound is a chlorinated aromatic amine with the molecular formula C₈H₉Cl₂N.[1][2][3][4] Its structure, featuring a dichlorinated phenyl ring, is key to its reactivity and hazardous properties. A thorough understanding of these properties is the foundation for its safe handling and disposal.

Key Hazard Considerations:

  • Corrosivity and Irritation: This compound is classified as causing skin corrosion or irritation and serious eye damage or irritation.[5][6] It can also cause respiratory irritation.[6][7] The amine functional group contributes to its basicity and potential for causing chemical burns upon contact.

  • Toxicity: While comprehensive toxicological data is not fully available, the presence of the dichlorophenyl group suggests that this compound should be handled with care to avoid ingestion, inhalation, and skin absorption.[6]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Such compounds are subject to stringent regulations.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[6][7]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[5][6][7]
Immediate Safety Protocols: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8][9]

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[8][10]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.[6][7]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical-resistant gloves (e.g., nitrile).[6]

    • Chemical splash goggles and a face shield.[6]

    • A lab coat or chemical-resistant apron.[7][9]

    • Closed-toe shoes.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[8][9] Do not use combustible materials like paper towels to absorb the initial spill.[10]

  • Neutralize (if applicable and safe): For small spills, a neutralizing agent suitable for amines can be cautiously applied. However, for this specific compound, absorption is the generally recommended first step.

  • Collect the Absorbed Material: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[6][8] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate the Area:

    • Clean the spill area with a detergent and water solution.[8]

    • For final decontamination of surfaces and equipment, a solution such as 10% bleach can be used, followed by a water rinse to remove any residual bleach.[11] Specialized decontamination solutions for aromatic amines are also commercially available.[12]

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[8][9]

Proper Disposal Procedures for this compound Waste

The disposal of this compound and its containers must be handled in accordance with all federal, state, and local regulations.[7] As a chlorinated organic compound, it is classified as a halogenated hazardous waste.[13][14][15]

Waste Segregation and Collection:

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it.[16] The container must be made of a compatible material (e.g., a glass bottle for liquids, a polyethylene-lined drum for solids) and have a secure, tight-fitting lid.[16][17]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[16]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[15][16] This is crucial for proper disposal by a licensed waste management facility and can impact disposal costs.[15]

Disposal Workflow Diagram:

G cluster_generation Waste Generation cluster_collection On-site Collection & Storage cluster_disposal Final Disposal A Unused/Expired This compound C Select Compatible, Labeled Hazardous Waste Container A->C B Contaminated Materials (PPE, labware, spill debris) B->C D Segregate as Halogenated Organic Waste C->D E Store in a Secure, Well-Ventilated Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for Pickup and Manifesting F->G H Incineration at a Permitted Facility (Typical Method) G->H

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Containerization: Carefully transfer the waste into the designated hazardous waste container. For residual amounts in its original container, it should be disposed of as unused product.[6]

  • Storage: Keep the waste container closed at all times, except when adding waste.[16] Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.[16]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7][18]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and regulatory agencies.

Decontamination of Reusable Equipment

Any laboratory equipment, such as glassware or reaction vessels, that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Equipment Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. This rinse solvent must be collected as halogenated hazardous waste.

  • Washing: Wash the equipment with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification (Optional but Recommended): For critical applications, a final rinse with a clean solvent, which is then analyzed by an appropriate method (e.g., GC-MS), can verify the absence of residual contamination.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of understanding the hazard, containing the material, and ensuring its proper final disposition are paramount to the responsible handling of specialized chemical reagents like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.